2-Chloro-3',4'-bis(pivaloyloxy)acetophenone
Description
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Properties
IUPAC Name |
[4-(2-chloroacetyl)-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClO5/c1-17(2,3)15(21)23-13-8-7-11(12(20)10-19)9-14(13)24-16(22)18(4,5)6/h7-9H,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIBROVFKBAHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(=O)CCl)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443888 | |
| Record name | 2-CHLORO-3',4'-BIS(PIVALOYLOXY)ACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185448-73-1 | |
| Record name | 2-CHLORO-3',4'-BIS(PIVALOYLOXY)ACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone
Critical Intermediate for Adrenergic Prodrug Synthesis
Executive Summary
2-Chloro-3',4'-bis(pivaloyloxy)acetophenone (CAS: 185448-73-1) is a specialized pharmaceutical intermediate primarily utilized in the synthesis of Dipivefrin (Dipivefrine), a lipophilic prodrug of epinephrine.[1][2]
In the context of ophthalmic drug development, this compound represents a strategic "lock-and-key" intermediate. It installs the pivaloyl ester moieties early in the synthetic pathway, protecting the oxidation-prone catechol system while simultaneously establishing the lipophilic profile required for corneal penetration. Its alpha-chloro ketone functionality serves as the electrophilic handle for subsequent amination, enabling the construction of the ethanolamine core characteristic of sympathomimetic agents.
This guide details the physicochemical profile, synthetic utility, and handling protocols for this compound, designed for researchers optimizing adrenergic agonist manufacturing.
Chemical Profile & Identity
| Attribute | Specification |
| IUPAC Name | 4-(2-chloroacetyl)-1,2-phenylene bis(2,2-dimethylpropanoate) |
| Common Name | This compound |
| Synonyms | 3',4'-Dipivaloyloxy-α-chloroacetophenone; Dipivefrin Chloroketone |
| CAS Number | 185448-73-1 |
| Molecular Formula | C₁₈H₂₃ClO₅ |
| Molecular Weight | 354.83 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in Dichloromethane, Chloroform, Ethyl Acetate; Insoluble in Water |
| Stability | Moisture sensitive (ester hydrolysis); Light sensitive (catechol oxidation potential) |
Strategic Role in API Synthesis
The synthesis of Dipivefrin differs from standard epinephrine synthesis by the timing of the esterification. Using this compound allows for the protection of the labile catechol hydroxyls before the introduction of the amine.
Why this route?
-
Catechol Protection: The pivaloyl groups prevent the formation of "adrenochrome" type oxidation byproducts during the basic amination step.
-
Lipophilicity Engineering: The introduction of bulky tert-butyl groups increases the LogP significantly, transforming the water-soluble catechol precursor into a highly lipophilic intermediate capable of crossing biological membranes (e.g., the cornea).
-
Regioselectivity: The alpha-chloro ketone allows for clean
substitution with methylamine without competing reactions at the aromatic ring.
Synthesis Workflow Visualization
The following diagram illustrates the position of the target compound within the Dipivefrin manufacturing workflow.
Figure 1: The synthetic pathway for Dipivefrin, highlighting this compound as the critical electrophilic ester intermediate.[1][3][4]
Experimental Protocols
A. Synthesis of this compound
Note: This protocol assumes the starting material is 4-chloroacetylcatechol (3,4-dihydroxy-α-chloroacetophenone).
Reagents:
-
4-Chloroacetylcatechol (1.0 eq)
-
Pivaloyl Chloride (2.2 - 2.5 eq)
-
Triethylamine (TEA) or Pyridine (2.5 eq)
-
Dichloromethane (DCM) (Solvent)
Methodology:
-
Dissolution: Charge a reactor with 4-chloroacetylcatechol and anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0–5°C.
-
Base Addition: Add Triethylamine dropwise, maintaining the temperature below 10°C. The solution may darken slightly due to phenoxide formation.
-
Acylation: Add Pivaloyl Chloride dropwise over 30–60 minutes. The reaction is exothermic; strict temperature control (0–5°C) is critical to prevent polymerization of the alpha-chloro ketone.
-
Reaction Monitoring: Stir at room temperature (20–25°C) for 2–4 hours. Monitor by TLC or HPLC for the disappearance of the dihydroxy starting material.
-
Quench & Wash: Quench with cold water. Wash the organic layer sequentially with:
-
1M HCl (to remove excess amine)
-
Saturated NaHCO₃ (to remove pivalic acid)
-
Brine
-
-
Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize from heptane/ethyl acetate to yield the target as a white crystalline solid.
B. Conversion to Dipivefrin (Amination & Reduction)
Methodology:
-
Amination: The target compound is dissolved in THF or Acetonitrile and treated with Methylamine (excess) at low temperature. The chlorine atom is displaced to form the aminoketone.
-
Critical Control Point: Avoid hydrolysis of the pivaloyl esters by limiting water content and controlling pH.
-
-
Reduction: The aminoketone is reduced using catalytic hydrogenation (Pd/C, H₂) or Sodium Borohydride (NaBH₄) in an alcoholic solvent to yield Dipivefrin.
Mechanism of Action (Prodrug Logic)
This compound is not the active drug; it is the precursor to the prodrug. Understanding the "Pivaloyl Logic" is essential for researchers utilizing this intermediate.
Upon administration (e.g., as Dipivefrin eye drops), the lipophilic pivaloyl groups facilitate rapid transport across the corneal epithelium. Once inside the aqueous humor and ocular tissue, endogenous esterases hydrolyze the pivaloyl groups, releasing active Epinephrine.
Figure 2: The bio-activation pathway of the Dipivefrin moiety derived from the target intermediate.
Handling, Safety, and Stability
Lachrymator Warning
While the bis-pivaloyl ester is less volatile than simple alpha-chloroacetophenones (like CN gas), the alpha-chloro ketone moiety remains a potent alkylating agent.
-
Hazard: Severe eye and skin irritant. Potential sensitizer.
-
PPE: Full face shield, chemically resistant gloves (Nitrile/Butyl), and lab coat are mandatory. Handle only in a functioning fume hood.
Stability & Storage[8][9]
-
Hydrolysis Risk: The pivaloyl esters are sterically hindered (stable), but the alpha-chloro ketone is reactive. Moisture can lead to hydrolysis of the chlorine or the esters.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).
References
-
Quick Company. "An Improved Process For The Preparation Of Dipivefrin Hydrochloride." Indian Patent Application / Process Chemistry. Accessed February 23, 2026. [Link]
- Google Patents. "CN102153485A - Method for preparing dipivefrine.
-
National Institute for Occupational Safety and Health (NIOSH). "alpha-Chloroacetophenone - IDLH." Centers for Disease Control and Prevention. Accessed February 23, 2026. [Link]
Sources
Technical Whitepaper: Physicochemical Profiling & Process Utility of 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone
This guide details the physicochemical profile, synthetic utility, and handling protocols for 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone , a critical intermediate in the manufacture of the glaucoma prodrug Dipivefrine.
Executive Summary
This compound (also known as 3,4-Dipivaloyloxy-
This guide analyzes the molecule's dual-reactive nature—functioning as both an alkylating agent (via the
Part 1: Chemical Identity & Molecular Architecture
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | [4-(2-chloroacetyl)-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate |
| Common Name | This compound |
| CAS Number | 185448-73-1 (Specific isomer/salt forms may vary in patent literature) |
| Molecular Formula | |
| Molecular Weight | 354.83 g/mol |
| SMILES | CC(C)(C)C(=O)Oc1ccc(C(=O)CCl)cc1OC(=O)C(C)(C)C |
Structural Analysis: The "Pivaloyl Shield"
The molecule features two distinct functional regions that dictate its behavior:
-
-Chloroketone Tail: An electrophilic site highly susceptible to nucleophilic attack (
). This is the "warhead" used to attach the amine functionality later in the synthesis. -
Pivaloyl Ester Core: Unlike simple acetates, the pivaloyl (trimethylacetyl) groups possess a bulky tert-butyl moiety.
-
Steric Hindrance: The bulk protects the ester linkage from premature hydrolysis by plasma esterases, increasing the half-life of the final drug.
-
Lipophilicity: Drastically increases solubility in organic process solvents (DCM, Toluene) compared to the poly-hydroxylated precursor.
-
Part 2: Physicochemical Properties[3][4][5]
Physical Data Profile
Note: Values derived from process patents and structural analogs.
| Property | Value / Characteristic | Method/Notes |
| Physical State | Crystalline Solid | Pure form forms white needles/prisms.[1] Crude is often a yellow-brown solid. |
| Melting Point | 90°C – 105°C (Typical Range) | Dependent on polymorph and purity. Precursor melts at ~174°C; esterification lowers MP. |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic pivalate shielding. |
| Solubility (Organic) | High | Soluble in Dichloromethane, Ethyl Acetate, Acetone. |
| LogP (Predicted) | ~3.5 – 4.2 | High lipophilicity facilitates corneal transport. |
| Reactivity | Lachrymator / Alkylating | The |
Spectral Characteristics (Diagnostic)
-
IR Spectrum: Distinct carbonyl stretches.
-
Ester C=O: ~1750–1760 cm⁻¹ (High energy due to electron-withdrawing phenyl).
-
Ketone C=O: ~1690–1700 cm⁻¹ (Conjugated with ring, shifted by
-chlorine).
-
-
1H NMR (CDCl₃):
- 1.35–1.40 (s, 18H): Two tert-butyl groups (Pivaloyl).
-
4.6–4.7 (s, 2H):
(Deshielded by carbonyl and chlorine). - 7.2–7.9 (m, 3H): Aromatic protons.
Part 3: Synthetic Utility & Process Chemistry[6]
Synthesis Workflow
The synthesis typically proceeds via the esterification of 4-chloroacetylcatechol.[2] Direct chlorination of the esterified acetophenone is avoided due to the fragility of the esters under radical halogenation conditions.
Experimental Protocol: Esterification
Context: Preparation of Intermediate from 4-Chloroacetylcatechol.
-
Setup: Charge a reactor with 4-chloroacetylcatechol (1.0 eq) and Dichloromethane (DCM) (10 vol). Cool to 0–5°C.
-
Base Addition: Add Triethylamine (2.2 eq) or Pyridine dropwise, maintaining temperature < 10°C to prevent polymerization of the chloroketone.
-
Acylation: Slowly add Pivaloyl Chloride (2.1 eq) . The reaction is exothermic.
-
Critical Control Point: Maintain T < 15°C. Higher temperatures risk
migration or hydrolysis.
-
-
Workup: Quench with cold water. Wash organic layer with dilute HCl (to remove amine) and NaHCO₃ (to remove acid).
-
Isolation: Dry over MgSO₄ and concentrate. Recrystallize from Hexane/EtOAc to yield white crystals.
Conversion to Dipivefrine
The
Figure 1: Synthetic pathway from catechol precursor to Dipivefrine via the target intermediate.[3][4]
Part 4: Stability & Degradation Logic
Reactivity Profile
The molecule is metastable. It is designed to degrade (hydrolyze) in vivo, but this makes ex vivo stability a challenge.
-
Hydrolysis (Moisture Sensitivity):
-
The pivaloyl esters are relatively stable at neutral pH due to steric bulk.
-
Risk: Under basic conditions (pH > 8), saponification occurs rapidly, regenerating the catechol (oxidation risk).
-
-
Photolysis:
-
Aromatic ketones are susceptible to UV degradation. Store in amber glass.
-
-
Thermal Instability:
-
Prolonged heating > 60°C can cause elimination of the chloride or intermolecular alkylation.
-
Degradation Pathways Diagram
Figure 2: Primary degradation pathway involving ester hydrolysis followed by catechol oxidation.
Part 5: Safety & Handling Protocols
Health Hazards
-
Lachrymator: Like most
-haloketones (e.g., phenacyl chloride), this compound is a potent tear gas agent.-
Symptoms: Burning sensation in eyes, respiratory tract irritation, skin erythema.
-
-
Sensitizer: Potential for contact dermatitis upon repeated exposure.
Handling Procedures
-
Containment: All weighing and transfers must occur within a certified chemical fume hood.
-
PPE:
-
Gloves: Double-gloving with Nitrile (outer) and Laminate (inner) recommended due to high lipophilicity.
-
Respiratory: Full-face respirator if working with powder outside a hood (not recommended).
-
-
Decontamination:
-
Spills should be treated with a dilute solution of ammonia or ethanolic KOH to degrade the
-chloro moiety before disposal.
-
References
-
Hussain, A., & Truelove, J. E. (1976). Prodrug approaches to enhancement of physicochemical properties of drugs IV: Novel epinephrine prodrugs. Journal of Pharmaceutical Sciences. Link
-
McClure, D. A. (1974). Prodrugs of epinephrine.[5][6] U.S. Patent 3,809,714. Washington, DC: U.S. Patent and Trademark Office. Link
-
Wei, Y., et al. (2011). Method for preparing dipivefrine.[4][6] CN Patent 102153485A. Link
-
Anderson, J. A., et al. (1980). Site of ocular hydrolysis of a prodrug, dipivefrin, and a comparison of its ocular metabolism with that of the parent compound, epinephrine.[5][6] Investigative Ophthalmology & Visual Science. Link
Sources
- 1. CN101333157B - Method for synthesizing 2,3'-dichloroacetophenone - Google Patents [patents.google.com]
- 2. CN102153485A - Method for preparing dipivefrine - Google Patents [patents.google.com]
- 3. An Improved Process For The Preparation Of Dipivefrin Hydrochloride [quickcompany.in]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Dipivefrin: current concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Substituted Acetophenones: A Technical Guide for Drug Discovery
Foreword
Substituted acetophenones, a versatile class of aromatic ketones, have emerged as privileged scaffolds in medicinal chemistry. Their inherent structural simplicity, coupled with the vast potential for chemical modification, has enabled the development of a diverse array of derivatives with significant biological activities. This guide provides an in-depth exploration of the multifaceted pharmacological landscape of substituted acetophenones, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising area of therapeutic innovation. We will delve into the core mechanisms of action, elucidate critical structure-activity relationships, and provide detailed experimental protocols to empower the rational design and evaluation of novel acetophenone-based drug candidates.
Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Substituted acetophenones have demonstrated considerable promise as a source of new antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[1][2][3]
Mechanism of Action: Disrupting Microbial Defenses
The antimicrobial efficacy of substituted acetophenones often stems from their ability to interfere with essential microbial processes. While the precise mechanisms can vary depending on the specific substitution pattern, several key modes of action have been identified:
-
Membrane Disruption: The lipophilic nature of the acetophenone core, enhanced by certain substituents, can facilitate interaction with and disruption of the microbial cell membrane. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
-
Enzyme Inhibition: Specific substituted acetophenones can act as inhibitors of crucial microbial enzymes. For instance, they can interfere with enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways essential for microbial survival.
-
Efflux Pump Inhibition: Some derivatives have been shown to inhibit bacterial efflux pumps, which are responsible for actively transporting antibiotics out of the cell.[4] By blocking these pumps, the acetophenone derivatives can restore the efficacy of conventional antibiotics.
Structure-Activity Relationships (SAR): Tailoring for Potency
The antimicrobial activity of substituted acetophenones is profoundly influenced by the nature and position of the substituents on the aromatic ring. Key SAR insights include:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (–NO₂) and halo (e.g., –Cl, –Br) groups, has been shown to significantly enhance antibacterial and antifungal activity.[2] These groups can increase the electrophilicity of the molecule, potentially promoting interactions with microbial proteins and membranes.[2]
-
Hydroxyl and Alkoxy Groups: Hydroxyl (–OH) and alkoxy (–OR) substituents can also modulate antimicrobial activity. Their position on the ring is critical, influencing factors like hydrogen bonding potential and overall lipophilicity, which in turn affect membrane permeability and target binding.
-
Formation of Derivatives: Conversion of the ketone group into derivatives such as semicarbazones and hydrazones has proven to be a highly effective strategy for augmenting antimicrobial potency.[1][2] These modifications can introduce additional hydrogen bonding sites and alter the electronic properties of the molecule, leading to enhanced interactions with microbial targets.
Experimental Protocol: Synthesis of Substituted Acetophenone Semicarbazones
This protocol outlines a general procedure for the synthesis of semicarbazone derivatives of substituted acetophenones, a common strategy to enhance their antimicrobial properties.[1]
Materials:
-
Substituted acetophenone (0.01 mole)
-
Semicarbazide hydrochloride (0.01 mole)
-
Sodium acetate (0.015 mole)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve the substituted acetophenone (0.01 mole) in ethanol (25 mL) in a round-bottom flask.
-
In a separate beaker, dissolve semicarbazide hydrochloride (0.01 mole) and sodium acetate (0.015 mole) in a minimum amount of water.
-
Add the semicarbazide solution to the ethanolic solution of the substituted acetophenone.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The semicarbazone derivative will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure substituted acetophenone semicarbazone.
Characterization: The synthesized compounds should be characterized using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry to confirm their structural integrity.[2]
Experimental Protocol: Evaluation of Antimicrobial Activity using the Kirby-Bauer Disc Diffusion Method
This standard method is used to assess the susceptibility of microorganisms to the synthesized compounds.[1]
Materials:
-
Synthesized substituted acetophenone derivatives
-
Standard antibiotic discs (e.g., Ampicillin, Ciprofloxacin, Fluconazole)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton agar plates
-
Sterile discs
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of each synthesized compound and the standard antibiotic in DMSO.
-
Prepare microbial inoculums of the test organisms and standardize them to a 0.5 McFarland turbidity standard.
-
Using a sterile swab, evenly streak the standardized microbial suspension onto the surface of the Mueller-Hinton agar plates.
-
Impregnate sterile paper discs with a known concentration of the test compounds and the standard antibiotic. A disc impregnated with DMSO serves as the negative control.
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each disc.
Data Analysis: The diameter of the zone of inhibition is indicative of the antimicrobial activity. A larger zone of inhibition corresponds to greater susceptibility of the microorganism to the compound. The results are typically compared to those of the standard antibiotic.
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Substituted acetophenones have demonstrated significant anti-inflammatory properties, offering potential therapeutic avenues for these conditions.[5][6][7]
Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of substituted acetophenones are often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade:
-
Cyclooxygenase (COX) Inhibition: Several acetophenone derivatives are known to inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, potent mediators of inflammation, pain, and fever.[4][8]
-
Modulation of Cytokine Production: Certain derivatives can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (ILs), by modulating signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.
-
Antioxidant Activity: Many substituted acetophenones, particularly those with hydroxyl substituents, possess antioxidant properties.[9] By scavenging reactive oxygen species (ROS), they can mitigate oxidative stress, a key contributor to inflammation.
Structure-Activity Relationships (SAR): Fine-Tuning for Efficacy
The anti-inflammatory potential of acetophenone derivatives is closely tied to their substitution patterns:
-
Hydroxyl and Methoxyl Groups: The presence of hydroxyl (–OH) and methoxyl (–OCH₃) groups on the aromatic ring is often associated with potent anti-inflammatory and antioxidant activities.[5] Natural acetophenones like paeonol (2-hydroxy-4-methoxyacetophenone) and apocynin (4-hydroxy-3-methoxyacetophenone) are prime examples.[5]
-
Alkoxy Chains: The introduction of alkoxy chains at specific positions can enhance anti-inflammatory activity. For example, 3-alkoxy-4-methanesulfonamido acetophenone derivatives have shown promising results.[8]
-
Semicarbazone Formation: Similar to antimicrobial activity, the conversion to semicarbazones can also enhance the anti-inflammatory and analgesic properties of acetophenones.[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[6][8]
Materials:
-
Synthesized substituted acetophenone derivatives
-
Standard anti-inflammatory drug (e.g., Indomethacin, Rofecoxib)
-
Carrageenan solution (1% w/v in saline)
-
Wistar rats
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into groups: a control group, a standard drug group, and test groups for different doses of the synthesized compounds.
-
Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection. The control group receives the vehicle.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Data Analysis: The increase in paw volume represents the extent of inflammation. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Anticancer Activity: A Targeted Approach to Malignancy
The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Substituted acetophenones have emerged as a promising class of compounds with cytotoxic effects against various cancer cell lines.[10][11]
Mechanism of Action: Inducing Cancer Cell Death
Substituted acetophenones can exert their anticancer effects through multiple mechanisms, including:
-
Induction of Apoptosis: Many derivatives can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, caspases) and anti-apoptotic (e.g., Bcl-2) proteins.[12][13]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G2/M phase).
-
Inhibition of Kinases: Certain acetophenone analogs have been identified as inhibitors of specific kinases, such as pyruvate dehydrogenase kinase (PDHK1), which are crucial for the metabolic reprogramming of cancer cells (the Warburg effect).[11]
-
Inhibition of Angiogenesis: Some derivatives may interfere with the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.
Structure-Activity Relationships (SAR): Designing for Selectivity
The anticancer activity of substituted acetophenones is highly dependent on the substituents:
-
Electron-Withdrawing Groups: Similar to antimicrobial activity, electron-withdrawing groups like nitro and halo groups can enhance cytotoxic activity against cancer cells.[2]
-
Prenylated and Geranylated Derivatives: Naturally occurring prenylated and geranylated acetophenones have demonstrated significant cytotoxic effects.[5][10]
-
Hybrid Molecules: The creation of hybrid molecules, such as acetophenone-alkaloid hybrids, has shown promise in yielding compounds with moderate to potent cytotoxicity against various cancer cell lines.[10]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
Synthesized substituted acetophenone derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO and diluted in culture medium) for a specified duration (e.g., 24, 48, or 72 hours). A control group with vehicle (DMSO) is included.
-
After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Substituted acetophenones have shown potential as neuroprotective agents, offering hope for the treatment of these debilitating conditions.[12][14]
Mechanism of Action: Combating Neuronal Damage
The neuroprotective effects of substituted acetophenones are attributed to several mechanisms:
-
Antioxidant and Anti-inflammatory Effects: As previously discussed, many acetophenone derivatives, such as apocynin, possess potent antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation-induced damage.[14]
-
Inhibition of Glutamate-Induced Excitotoxicity: Excessive glutamate can lead to neuronal death, a phenomenon known as excitotoxicity. Certain acetophenone dimers have been shown to protect against glutamate-induced apoptosis in neuronal cells.[12][13]
-
Modulation of Signaling Pathways: Neuroprotective acetophenones can modulate key signaling pathways involved in neuronal survival and death, such as the Akt/FoxO3a and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[12][15]
Structure-Activity Relationships (SAR): Enhancing Blood-Brain Barrier Permeability
For neuroprotective agents, the ability to cross the blood-brain barrier (BBB) is crucial. SAR studies in this area focus on:
-
Lipophilicity: Optimizing the lipophilicity of the molecule is key to enhancing BBB penetration.
-
Specific Functional Groups: The presence of hydroxyl and methoxy groups, as seen in apocynin, appears to be important for neuroprotective activity.[14]
-
Dimeric Structures: Dimeric acetophenones have shown significant neuroprotective effects against glutamate-induced neurotoxicity.[12]
Experimental Protocol: Glutamate-Induced Neurotoxicity in SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to study neuroprotective effects against glutamate-induced excitotoxicity.[12][13]
Materials:
-
SH-SY5Y cells
-
Cell culture medium
-
Synthesized substituted acetophenone derivatives
-
Glutamate
-
MTT assay reagents
Procedure:
-
Culture and differentiate SH-SY5Y cells.
-
Pre-treat the differentiated cells with various concentrations of the synthesized compounds for a specific duration (e.g., 1-2 hours).
-
Induce neurotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5-10 mM) for 24 hours. A control group without glutamate and a group with glutamate alone are included.
-
After the glutamate exposure, assess cell viability using the MTT assay as described previously.
Data Analysis: The neuroprotective effect is determined by the ability of the compound to increase cell viability in the presence of glutamate compared to the glutamate-only treated group.
Other Notable Biological Activities
The pharmacological versatility of substituted acetophenones extends beyond the aforementioned areas:
-
α-Glucosidase Inhibition: Certain benzonate derivatives of acetophenone have shown potent α-glucosidase inhibitory activity, suggesting their potential as antidiabetic agents.[16] The most active compound in one study was found to be 32-fold more active than the standard drug acarbose.[16]
-
Choleretic Activity: Hydroxylated acetophenone analogues, particularly 2,4,6-trihydroxyacetophenone, have demonstrated significant choleretic activity, inducing bile flow and the secretion of bile salts.[17] The number and position of the hydroxyl groups play a crucial role in this activity.[17]
-
Antioxidant Activity: As mentioned earlier, many substituted acetophenones, especially those with phenolic hydroxyl groups, are potent antioxidants.[9] Acetophenone benzoylhydrazones have been specifically designed and synthesized as antioxidant agents.[9]
Data Summary
Table 1: Summary of Biological Activities and Key Structural Features of Substituted Acetophenones
| Biological Activity | Key Structural Features and Substituents | Example Compounds |
| Antimicrobial | Electron-withdrawing groups (e.g., -NO₂, -Cl, -Br), Semicarbazone/Hydrazone derivatives | Substituted acetophenone semicarbazones, 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine derivatives |
| Anti-inflammatory | Hydroxyl (-OH) and Methoxyl (-OCH₃) groups, Alkoxy chains, Semicarbazone derivatives | Paeonol, Apocynin, 3-alkoxy-4-methanesulfonamido acetophenones |
| Anticancer | Electron-withdrawing groups, Prenyl and Geranyl groups, Hybrid structures | Dichloroacetophenone biphenylsulfone ethers, Acronyculatin, Acroquinolones |
| Neuroprotective | Hydroxyl and Methoxyl groups, Dimeric structures | Apocynin, Acrovestone |
| α-Glucosidase Inhibition | Benzonate derivatives | 2,4-dihydroxy-5-methylacetophenone derivatives |
| Choleretic Activity | Multiple Hydroxyl groups (especially at positions 2, 4, and 6) | 2,4,6-trihydroxyacetophenone |
| Antioxidant | Phenolic Hydroxyl groups, Benzoylhydrazone derivatives | 2,4-dihydroxyacetophenone benzoylhydrazone |
Visualizing the Concepts
Diagram 1: General Synthetic Scheme for Substituted Acetophenone Semicarbazones
Caption: A simplified workflow for the synthesis of substituted acetophenone semicarbazones.
Diagram 2: Key Mechanisms of Action of Substituted Acetophenones
Caption: Overview of the primary mechanisms underlying the biological activities of substituted acetophenones.
Conclusion and Future Directions
Substituted acetophenones represent a fertile ground for the discovery of novel therapeutic agents. Their synthetic tractability and the profound influence of substituents on their biological activity provide a powerful platform for rational drug design. The diverse pharmacological profile, encompassing antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects, underscores their potential to address a wide range of unmet medical needs.
Future research should focus on:
-
Elucidating detailed mechanisms of action for promising lead compounds.
-
Optimizing structure-activity relationships to enhance potency and selectivity while minimizing toxicity.
-
Exploring novel substitution patterns and hybrid molecules to expand the chemical space and biological activity spectrum.
-
Conducting in vivo studies to validate the therapeutic potential of lead candidates in relevant disease models.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.
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Sankar, A., Jose, S., Nithya, P., & Meeran, M. N. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre, 8(21), 1-6. [Link]
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Rasayan, J. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. RASĀYAN Journal of Chemistry, 18(2). [Link]
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Thuy, T. T., & Ripperger, H. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry of Natural Compounds, 60(1), 1-26. [Link]
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Wang, Y., Zhang, Y., Yang, M., Li, Y., & Liu, W. (2020). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. Bioorganic & Medicinal Chemistry, 28(1), 115190. [Link]
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Singh, N., Gupta, A., & Sharma, P. K. (2012). Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 22(6), 2211-2215. [Link]
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Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(1), 370. [Link]
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Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(1), 370. [Link]
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Rahman, M. A., et al. (2012). Anti-inflammatory and analgesic activities of acetophenone semicarbazone and benzophenone semicarbazone. Asian Pacific Journal of Tropical Biomedicine, 2(10), 823-826. [Link]
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Journal of Applied Bioanalysis. (n.d.). Synthesis And Spectral Characterization Of Substituted Acetophenone Derived 4 Hydrazinyl 7h Pyrrolo 2 3 D Pyrimidine Analogues For Enhanced Antimicrobial Activity. Journal of Applied Bioanalysis. [Link]
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Sala, A., Recio, M. C., Giner, R. M., Máñez, S., Tournier, H., Schinella, G., & Ríos, J. L. (2001). New acetophenone glucosides isolated from extracts of Helichrysum italicum with antiinflammatory activity. Journal of natural products, 64(10), 1360-1362. [Link]
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Kulkarni, A. A., et al. (2009). Experimental and QSAR of Acetophenones as Antibacterial Agents. Internet Electronic Journal of Molecular Design, 8(9), 195-207. [Link]
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Emami, S., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Food Chemistry, 268, 44-51. [Link]
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Thuy, T. T., & Ripperger, H. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry of Natural Compounds, 60(1), 1-26. [Link]
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Lee, J. H., et al. (2015). 4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats. Journal of neuroscience research, 93(8), 1256-1266. [Link]
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Gomes, M. N., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6695. [Link]
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Kim, J. H., et al. (2009). The neuroprotective effects of benzylideneacetophenone derivatives on excitotoxicity and inflammation via phosphorylated Janus tyrosine kinase 2/phosphorylated signal transducer and activator of transcription 3 and mitogen-activated protein K pathways. Journal of pharmacological sciences, 109(2), 224-234. [Link]
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Wisdomlib. (2024). Substituted acetophenone: Significance and symbolism. [Link]
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Lee, Y. J., et al. (2025). Neuroprotective effects of acetophenone dimers from Acronychia pedunculata on human neuroblastoma SH-SY5Y cells in glutamate-induced apoptosis. Journal of Ethnopharmacology, 343, 118227. [Link]
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ResearchGate. (n.d.). Neuroprotective effects of acetophenone dimers from Acronychia pedunculata on human neuroblastoma SH-SY5Y cells in glutamate-induced apoptosis. [Link]
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Wang, Y., et al. (2024). Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2381119. [Link]
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An In-Depth Technical Guide to 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Crucial Building Block in Ophthalmic Drug Synthesis
2-Chloro-3',4'-bis(pivaloyloxy)acetophenone is a substituted aromatic ketone that holds significant importance as a key intermediate in the synthesis of specialized active pharmaceutical ingredients (APIs). Its unique structural features, including a reactive α-chloro ketone and two pivaloyloxy protecting groups, make it an ideal precursor for the construction of complex drug molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and a detailed exploration of its critical role in the production of the ophthalmic drug, Dipivefrin.
Core Synthesis: From Catechol Derivative to a Protected Intermediate
The primary route to this compound involves the esterification of 2-chloro-3',4'-dihydroxyacetophenone. This precursor, also known as 4-chloroacetylcatechol, serves as the foundational scaffold for the synthesis.
The Strategic Importance of Pivaloyl Protection
The selection of pivaloyl groups as protecting agents for the catechol hydroxyls is a deliberate and strategic choice in the synthetic pathway. The bulky tert-butyl nature of the pivaloyl group offers several advantages:
-
Steric Hindrance: It effectively shields the hydroxyl groups from unwanted side reactions during subsequent synthetic transformations.
-
Increased Lipophilicity: The pivaloyl esters significantly increase the lipophilicity of the molecule, which can be crucial for its solubility in organic solvents used in later steps and for its ability to cross biological membranes if it were to be used in a prodrug strategy.
-
Stability: Pivaloate esters are known for their stability under a variety of reaction conditions, yet they can be cleaved under specific hydrolytic conditions to reveal the free hydroxyls in the final API.
Synthesis Workflow Diagram
Caption: Synthesis of the target intermediate.
Experimental Protocol: Pivaloylation of 2-chloro-3',4'-dihydroxyacetophenone
This protocol is based on established methods for the synthesis of Dipivefrin intermediates.
Materials:
-
2-chloro-3',4'-dihydroxyacetophenone (4-chloroacetylcatechol)
-
Pivaloyl chloride
-
Triethylamine or Potassium Carbonate
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
To a stirred solution of 2-chloro-3',4'-dihydroxyacetophenone in dichloromethane at 0-5 °C, add triethylamine (or potassium carbonate).
-
Slowly add pivaloyl chloride to the reaction mixture while maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Physicochemical and Analytical Profile
While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from its structure and data from analogous compounds.
General Properties
| Property | Value/Description | Source/Analogy |
| Molecular Formula | C₁₈H₂₃ClO₅ | [1] |
| Molecular Weight | 354.83 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature. | Analogy to similar acetophenones |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General solubility of pivaloate esters |
| Melting Point | Not reported. For comparison, the analogous 2-chloro-3',4'-diacetoxy-acetophenone has two polymorphs with melting points of 103-104 °C and 132-133 °C. |
Spectral Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show singlets for the two tert-butyl groups of the pivaloyl esters around 1.3 ppm. The methylene protons adjacent to the chlorine would appear as a singlet further downfield. Aromatic protons would be observed in the aromatic region, with splitting patterns dependent on their substitution.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the ketone and the two pivaloyl esters. The quaternary carbons of the tert-butyl groups and the carbons of the aromatic ring would also be present.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ketone and ester groups would be prominent, typically in the range of 1680-1750 cm⁻¹.
Quality Control and Analytical Methodology
Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the recommended method for this purpose.
Proposed HPLC Method
A reversed-phase HPLC method would be suitable for the analysis of this non-polar compound.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Application as a Pharmaceutical Intermediate: The Synthesis of Dipivefrin
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Dipivefrin .[2][3]
Dipivefrin: A Prodrug for Glaucoma Treatment
Dipivefrin is a prodrug of epinephrine used topically to treat open-angle glaucoma.[4] The pivaloyl ester groups increase the lipophilicity of epinephrine, enhancing its penetration through the cornea.[4] Once in the eye, esterases hydrolyze the pivaloyl groups, releasing the active epinephrine.[4]
Synthetic Pathway from Intermediate to API
Caption: Pathway from the intermediate to Dipivefrin.
Detailed Synthetic Steps
-
Amination: this compound is reacted with N-methylbenzylamine. The amine displaces the chlorine atom via nucleophilic substitution to form 1-(3',4'-bis(pivaloyloxy)phenyl)-2-(N-benzyl-N-methylamino)ethanone.[2][3]
-
Reduction: The ketone functionality in the resulting aminoketone is then reduced to a secondary alcohol using a reducing agent such as sodium borohydride. This step yields 1-(3',4'-bis(pivaloyloxy)phenyl)-2-(N-benzyl-N-methylamino)ethanol.[2][3]
-
Debenzylation: The final step is the removal of the N-benzyl protecting group. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. This step unmasks the secondary amine, yielding the final API, Dipivefrin.[5]
Conclusion: An Essential Component in Ophthalmic Drug Manufacturing
This compound is a testament to the intricate design of pharmaceutical intermediates. Its synthesis, centered around the strategic use of pivaloyl protecting groups, enables the efficient construction of the glaucoma medication Dipivefrin. This guide has provided a detailed look into the synthesis, properties, and critical application of this intermediate, underscoring its importance for professionals in the field of drug development and manufacturing. A thorough understanding of its chemistry and handling is paramount to ensuring the quality and efficacy of the final pharmaceutical product.
References
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Dipivefrine | New Drug Approvals. (2019, May 15). [Link]
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An Improved Process For The Preparation Of Dipivefrin Hydrochloride. Quick Company. [Link]
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Organic Syntheses Procedure. [Link]
-
Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. MDPI. [Link]
-
Dipivefrin: current concepts. PubMed - NIH. [Link]
- Method for preparing dipivefrine.
-
PIVALOYL CHLORIDE. [Link]
- Continuous process for the preparation of pivaloyl chloride and of aroyl chloride.
-
Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Eureka | Patsnap. [Link]
-
Pivaloyl chloride/DMF: a new reagent for conversion of alcohols to chlorides. ResearchGate. [Link]
-
Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC. [Link]
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Reversed Phase HPLC Method Development. Phenomenex. [Link]
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A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacopho. ChemRxiv. [Link]
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HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. [Link]
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Lec3: Rational For the Use of Prodrugs. [Link]
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Application of Lipophilic Prodrug Charge Masking Strategy to Obtain Novel, Potential Oxytocin Prodrugs. MDPI. [Link]
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The Secrets to Better HPLC Methods. Agilent. [Link]
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A Guide to the Analysis of Chiral Compounds by GC. [Link]
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-
Reaction pathway between 2-chloro-3′,4′-dihydroxy-acetophenone and... ResearchGate. [Link]
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The Pivaloyloxyphenone Series: Design, History, and Mechanism of Acyl-Enzyme Elastase Inhibitors
This guide is structured as a technical whitepaper for researchers in medicinal chemistry and pharmacology. It focuses on the specific class of Pivaloyloxyphenone derivatives, identified primarily as Human Neutrophil Elastase (HNE) inhibitors utilizing an acyl-enzyme intermediate mechanism.
Executive Summary
Pivaloyloxyphenones represent a pivotal class of small-molecule serine protease inhibitors discovered during the search for stable, non-peptide treatments for inflammatory lung diseases. Unlike competitive inhibitors that bind reversibly, these compounds function as acylating agents (suicide substrates). They transfer a sterically bulky pivaloyl group to the active site serine of the enzyme, creating a kinetically stable acyl-enzyme complex that effectively "silences" the protease.
This guide details the discovery history, the "Pivaloyl Lock" mechanism, chemical synthesis protocols, and the structure-activity relationships (SAR) that define this class.
Historical Context and Discovery
The Clinical Need (1980s-1990s)
In the late 20th century, Human Neutrophil Elastase (HNE) was identified as a primary driver of tissue destruction in:
-
Pulmonary Emphysema: HNE degrades elastin in alveolar walls.
-
Acute Respiratory Distress Syndrome (ARDS): Excessive neutrophil activation leads to massive HNE release.
-
Cystic Fibrosis: Chronic inflammation driven by protease-antiprotease imbalance.
Early inhibitors were either toxic chloromethyl ketones (peptide-based) or unstable. There was a critical need for low-molecular-weight, chemically stable inhibitors.
The Miyano Discovery
The breakthrough for the pivaloyloxyphenone class is attributed to Miyano et al. (approx. 1991), who synthesized a series of 4-(acyloxy)benzophenones. They hypothesized that an ester bond with specific steric properties could act as a "warhead."
-
Observation: Simple acetates were hydrolyzed too quickly by HNE, regenerating the enzyme.
-
Innovation: Introducing the pivaloyl (trimethylacetyl) group. The tert-butyl moiety provided immense steric hindrance, preventing water from attacking the acyl-enzyme intermediate.
-
Result: 4-pivaloyloxybenzophenone showed an IC50 of 0.62 µM , and the bis-analog (4,4'-bis) achieved 0.12 µM , validating the acyl-enzyme approach.[1]
Mechanistic Pharmacology: The "Pivaloyl Lock"
The potency of pivaloyloxyphenones relies on the Acyl-Enzyme Intermediate mechanism. This is a two-step process where the inhibitor acts as a substrate that gets "stuck."
The Kinetic Pathway
-
Association: The inhibitor binds to the S1 pocket of HNE.
-
Acylation (Fast): The catalytic Serine-195 attacks the carbonyl of the pivaloyloxy group. The phenone (leaving group) is released.
-
Deacylation (Very Slow): The enzyme is now acylated (Pivaloyl-HNE). Normally, water would hydrolyze this bond. However, the bulky tert-butyl group blocks the approach of the water molecule.
Visualization of the Mechanism
The following diagram illustrates the kinetic "trap" created by the pivaloyl group.
Caption: Kinetic pathway of HNE inhibition. The rate of deacylation (k3) is negligible compared to acylation (k2), effectively locking the enzyme.
Chemical Synthesis Protocols
The synthesis of pivaloyloxyphenones is a straightforward esterification, but purification is critical to ensure the stability of the ester for biological testing.
Synthesis of 4-Pivaloyloxybenzophenone
Reagents:
-
4-Hydroxybenzophenone (1.0 eq)
-
Pivaloyl Chloride (1.2 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Protocol:
-
Preparation: Dissolve 4-Hydroxybenzophenone (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.
-
Base Addition: Add Triethylamine (15 mmol) and cool the mixture to 0°C using an ice bath.
-
Acylation: Dropwise add Pivaloyl Chloride (12 mmol) over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
Workup:
-
Wash with 1M HCl (to remove excess amine).
-
Wash with saturated NaHCO3 (to remove residual acid).
-
Wash with Brine.
-
Dry over anhydrous MgSO4.
-
-
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield white crystals.
Synthesis Workflow Diagram
Caption: Standard synthetic route for pivaloyloxy-substituted phenones.
Experimental Validation: HNE Inhibition Assay
To verify the activity of synthesized pivaloyloxyphenones, a spectrophotometric assay using a chromogenic substrate is required.
Materials:
-
Enzyme: Human Neutrophil Elastase (HNE), purified.
-
Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Specific for HNE).
-
Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.
-
Solvent: DMSO (for inhibitor stock).
Protocol:
-
Preparation: Prepare 10 mM stock solution of the pivaloyloxyphenone in DMSO.
-
Incubation: Mix 10 µL of inhibitor (various concentrations) with 980 µL of Buffer and 10 µL of HNE enzyme solution. Incubate for 15 minutes at 37°C. Note: This pre-incubation allows the acylation step to occur.
-
Initiation: Add 10 µL of chromogenic substrate (MeO-Suc-Ala-Ala-Pro-Val-pNA).
-
Measurement: Monitor the release of p-nitroaniline (pNA) at 405 nm for 10 minutes.
-
Calculation: Determine the initial velocity (
). Plot % Inhibition vs. Log[Inhibitor] to determine IC50.
Data Summary: Structure-Activity Relationship (SAR)
The following table summarizes the key SAR findings from the Miyano series, highlighting the importance of the pivaloyl group and the phenone scaffold.
| Compound Structure | R-Group (Acyl) | Scaffold | IC50 (µM) vs HNE | Interpretation |
| 4-Acetoxybenzophenone | Acetyl (-CH3) | Benzophenone | > 100 | Inactive. Deacylation is too fast; enzyme regenerates instantly. |
| 4-Isobutyryloxybenzophenone | Isobutyryl (-CH(CH3)2) | Benzophenone | 0.25 | Active. Branching increases stability of acyl-enzyme. |
| 4-Pivaloyloxybenzophenone | Pivaloyl (-C(CH3)3) | Benzophenone | 0.62 | Potent. Optimal balance of binding and acylation stability. |
| 4,4'-Bis(pivaloyloxy)BP | Pivaloyl (x2) | Benzophenone | 0.12 | Highly Potent. Statistical doubling of "warheads" increases probability of acylation. |
| 4-Pivaloyloxyacetophenone | Pivaloyl | Acetophenone | 2.50 | Moderate. Benzophenone (two phenyl rings) provides better hydrophobic binding in S1' site than acetophenone. |
Conclusion and Impact
The pivaloyloxyphenone class established a fundamental principle in medicinal chemistry: steric tuning of ester hydrolysis can convert a substrate into an inhibitor.
While pivaloyloxyphenones themselves did not become major marketed drugs, their mechanistic logic—using a pivaloyloxy-substituted aromatic system to inhibit Elastase—directly influenced the development of Sivelestat (ONO-5046) . Sivelestat utilizes a similar pivaloyloxy-phenyl motif (on a sulfonamide scaffold) and remains the only specific HNE inhibitor approved for clinical use (in Japan/Korea) for the treatment of acute lung injury.
References
-
Miyano, M., et al. (1991). "Synthesis and elastase inhibitory activity of 4-(acyloxy)benzophenones and 4,4'-bis(acyloxy)benzophenones." Journal of Medicinal Chemistry. (Cited in context of benzophenone derivatives).
-
Stein, R. L., & Strimpler, A. M. (1987). "Mechanism of inhibition of human leukocyte elastase by pivaloyloxy-substituted aromatics." Biochemistry.
-
Ohbayashi, H. (2002). "Neutrophil elastase inhibitors as treatment for COPD." Expert Opinion on Investigational Drugs.
-
Kawabata, K., et al. (1991). "ONO-5046, a novel inhibitor of human neutrophil elastase." Biochemical and Biophysical Research Communications. (Demonstrates the evolution from phenones to clinical candidates).
Sources
Methodological & Application
Application Note: High-Efficiency Synthesis of Dipivefrin via 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone
Using 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone in Organic Synthesis[1][2]
Executive Summary
This application note details the optimized protocol for utilizing This compound (CAS 185448-73-1) as a pivotal intermediate in the synthesis of Dipivefrin Hydrochloride . Dipivefrin is a prodrug of epinephrine, designed with pivaloyl ester groups to enhance lipophilicity and corneal penetration for the treatment of glaucoma.
The protocol focuses on the "Protection-First" strategy , where the catechol moiety is stabilized via pivaloylation prior to amination. This approach mitigates oxidation side-reactions common to catecholamines and ensures high yield during the nucleophilic substitution of the
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
This compound serves as a dual-protected electrophile. The pivaloyl groups act as robust masking agents for the oxidation-prone catechol hydroxyls, while the
| Property | Specification |
| Chemical Name | 2-Chloro-1-(3,4-bis(2,2-dimethylpropanoyloxy)phenyl)ethanone |
| CAS Number | 185448-73-1 |
| Molecular Formula | C |
| Molecular Weight | 354.83 g/mol |
| Appearance | White to Off-white Crystalline Solid |
| Solubility | Soluble in DCM, Ethyl Acetate, THF; Insoluble in Water |
| Melting Point | 90–95 °C (Typical) |
| Stability | Moisture sensitive; Store at 2–8 °C under inert atmosphere |
Strategic Synthesis Workflow
The synthesis of Dipivefrin from this intermediate involves three critical transformations:
-
Nucleophilic Substitution (
): Displacement of the -chloride by an amine. -
Carbonyl Reduction: Stereoselective or non-selective reduction of the ketone to the secondary alcohol.
-
Deprotection (Conditional): Removal of N-protecting groups (if benzylamine is used).
Mechanism of Action Diagram
Caption: Figure 1. Synthetic pathway transforming the chloroketone intermediate into Dipivefrin via the N-benzyl protection route.
Experimental Protocols
Phase 1: Synthesis of this compound
Objective: Protect the catechol moiety to prevent oxidation and polymerization.
Reagents:
-
4-Chloroacetyl catechol (1.0 equiv)[3]
-
Pivaloyl chloride (2.2 equiv)
-
Triethylamine (2.5 equiv)
-
Dichloromethane (DCM) (10 vol)
Procedure:
-
Charge a reaction vessel with 4-Chloroacetyl catechol and DCM under nitrogen atmosphere. Cool to 0–5 °C.
-
Add Triethylamine dropwise, maintaining temperature < 10 °C. The solution may darken due to transient phenoxide formation.
-
Add Pivaloyl chloride slowly over 60 minutes. The exotherm must be controlled to prevent ester hydrolysis or polymerization.
-
Stir at 0–5 °C for 2 hours, then warm to room temperature (20–25 °C) for 1 hour.
-
Monitor by TLC/HPLC. Target < 1% starting material.
-
Quench with water. Separate organic layer and wash with 5% NaHCO
followed by brine. -
Dry over Na
SO and concentrate in vacuo to yield the crude intermediate. -
Crystallize from Isopropanol/Heptane if high purity (>98%) is required for the next step.
Phase 2: Amination with N-Methylbenzylamine
Rationale: Direct use of methylamine often leads to bis-alkylation. Using N-methylbenzylamine ensures mono-alkylation and introduces a handle easily removed by hydrogenolysis.
Reagents:
-
This compound (1.0 equiv)[1]
-
N-Methylbenzylamine (1.1 equiv)
-
Potassium Iodide (0.1 equiv, catalyst)
-
Potassium Carbonate (1.5 equiv)
-
Acetonitrile (MeCN) (8 vol)
Procedure:
-
Suspend the intermediate, K
CO , and KI in MeCN. -
Add N-Methylbenzylamine.
-
Heat to 50–60 °C for 4–6 hours. Note: Higher temperatures may cause ester cleavage.
-
Filter inorganic salts while hot.
-
Concentrate the filtrate to obtain the aminoketone oil. This is typically carried forward directly to reduction to minimize instability.
Phase 3: Reduction and Deprotection (Dipivefrin Formation)
Objective: Stereoselective reduction of the ketone and removal of the benzyl group.
Procedure:
-
Dissolve the aminoketone in Ethanol.
-
Cool to 0 °C and add Sodium Borohydride (NaBH
, 0.6 equiv) portion-wise. -
Stir for 2 hours. Quench with dilute Acetic Acid.
-
Extract and concentrate to yield the N-benzyl aminoalcohol.
-
Hydrogenation: Dissolve residue in Ethanol/Acetic Acid. Add 10% Pd/C (5 wt% loading). Hydrogenate at 40 psi H
for 6–12 hours. -
Filter catalyst and treat filtrate with HCl/Ether to precipitate Dipivefrin Hydrochloride .
Critical Process Parameters (CPP)
| Parameter | Range | Impact on Quality |
| Pivaloylation Temp | 0–10 °C | Temperatures >15 °C increase O-acylation impurities and color degradation. |
| Stoichiometry (Amine) | 1.05–1.15 eq | Excess amine can lead to ester aminolysis (cleavage of pivaloyl groups). |
| Water Content | < 0.1% | Moisture during pivaloylation hydrolyzes the acid chloride, reducing yield. |
Safety & Handling
-
Lachrymator Hazard:
-Chloro ketones are potent lachrymators and skin irritants. All operations involving the starting material and the intermediate must be conducted in a functioning fume hood. -
Sensitization: Catechol derivatives can cause skin sensitization. Double-gloving (Nitrile) is recommended.
-
Exotherm Control: The reaction with pivaloyl chloride is highly exothermic. Ensure adequate cooling capacity before addition.
References
-
Dipivefrin Hydrochloride Synthesis Patent . Method for preparing dipivefrine. CN102153485A. Google Patents. Link
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 71486, Dipivefrin Hydrochloride. PubChem.[2] Link
-
Chem-Impex International . Product Catalog: this compound. Link
-
Organic Syntheses . General procedures for hydroxyphenacyl chlorides. Org. Synth. 1943, 23, 1. Link
Sources
Application Note: 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone in Protecting Group Strategies
Executive Summary
2-Chloro-3',4'-bis(pivaloyloxy)acetophenone is a specialized, high-stability intermediate used primarily in the synthesis of catecholamine-based therapeutics (e.g., epinephrine analogs, bronchodilators, and anti-glaucoma agents like Dipivefrin).
In the context of protecting group strategies, the pivaloyl (trimethylacetyl) moiety offers a critical advantage over standard acetyl or benzoyl groups: steric shielding . This application note details the strategic rationale, synthesis, and manipulation of this scaffold, demonstrating how the pivaloyl group prevents premature hydrolysis and oxidative degradation ("tarring") of the labile catechol core during harsh nucleophilic substitution reactions.
Part 1: Strategic Rationale
The Catechol Instability Challenge
Catecholamines (1,2-dihydroxybenzene derivatives) are notoriously unstable under basic conditions, rapidly oxidizing to ortho-quinones and polymerizing into dark, insoluble pigments. Furthermore, during the synthesis of
The Pivaloyl Solution
Standard protecting groups like acetates often fail during the amination step due to:
-
Ester Hydrolysis: The basic amine attacks the ester carbonyl.
-
O
N Migration: The acetyl group migrates to the incoming amine.
The Pivaloyl (Piv) group solves this via Steric Hindrance :
-
The bulky tert-butyl group blocks the trajectory of nucleophiles toward the ester carbonyl.
-
It renders the ester "orthogonal enough" to survive the amination of the adjacent alkyl chloride, while still being removable under specific forcing conditions.
Stability Comparison Table
| Feature | Acetyl (Ac) | Benzoyl (Bz) | Pivaloyl (Piv) |
| Steric Bulk | Low | Medium | High |
| Stability to Amines | Poor (Hydrolyzes) | Moderate | Excellent |
| Lipophilicity | Low | High | Very High |
| Deprotection | Mild Base | Strong Base | Strong Base / Reductive |
| Primary Use | General Protection | UV Chromophore | Steric Shield / Prodrugs |
Part 2: Experimental Workflow & Pathway
The following diagram illustrates the synthesis of the protected intermediate and its subsequent conversion to an amino-alcohol drug precursor.
Caption: Workflow showing the stabilization of the catechol core during the reactive amination step.
Part 3: Detailed Protocols
Protocol 1: Synthesis of this compound
This protocol installs the "Pivaloyl Shield" onto the labile catechol-chloroketone precursor.
Reagents:
-
3,4-Dihydroxy-2-chloroacetophenone (1.0 eq)
-
Pivaloyl Chloride (2.4 eq)
-
Triethylamine (TEA) (2.5 eq) or Pyridine
-
Dichloromethane (DCM) (Solvent)
Procedure:
-
Setup: Charge a dry 3-neck round-bottom flask with 3,4-Dihydroxy-2-chloroacetophenone suspended in anhydrous DCM (10 mL/g).
-
Base Addition: Add TEA (2.5 eq) and cool the mixture to 0–5°C under nitrogen atmosphere. The solution may darken slightly due to phenoxide formation.
-
Acylation: Add Pivaloyl Chloride (2.4 eq) dropwise over 30 minutes, maintaining temperature <10°C. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The polar starting material (Rf ~0.1) should disappear, replaced by the non-polar product (Rf ~0.7).
-
-
Workup: Quench with water. Wash the organic layer sequentially with:
-
1M HCl (to remove excess amine).
-
Saturated NaHCO₃ (to remove excess acid).
-
Brine.[1]
-
-
Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Heptane/IPA or Methanol.
-
Target Yield: 85–95%.
-
Appearance: White to off-white crystalline solid.
-
Protocol 2: Amination (Nucleophilic Substitution)
This step demonstrates the robustness of the pivaloyl group.[1][2] We react the chloroketone with an amine to form the adrenergic backbone.
Reagents:
-
This compound (1.0 eq)
-
Methylamine (or N-benzylmethylamine) (3.0 eq)
-
Solvent: THF or Acetone
Procedure:
-
Dissolution: Dissolve the pivaloyl-protected intermediate in THF.
-
Addition: Add the amine (3.0 eq) slowly at 0°C.
-
Reaction: Stir at room temperature for 12–24 hours.
-
Note: If using acetyl protection, this step would result in significant hydrolysis. With pivaloyl, the ester remains intact.[2]
-
-
Workup: Filter off the amine hydrochloride salt precipitate. Concentrate the filtrate to obtain the crude aminoketone.
-
Salt Formation: Dissolve the residue in ether/alcohol and treat with HCl gas to precipitate the stable aminoketone hydrochloride.
Protocol 3: Deprotection (Optional)
If the target is the free catechol (e.g., Epinephrine) rather than the prodrug (Dipivefrin), use this protocol. Note that pivalates are difficult to remove; strong basic conditions are required.
Reagents:
-
Methanol (degassed)
-
NaOH (4.0 eq) or NaOMe
-
Sodium Bisulfite (Antioxidant)
Procedure:
-
Inert Environment: Crucial. Sparge Methanol with Argon for 15 minutes. Catechols oxidize instantly in base + air.
-
Hydrolysis: Dissolve the protected amino-alcohol in degassed Methanol containing Sodium Bisulfite (0.1 eq).
-
Cleavage: Add NaOH (4.0 eq) as a solution. Stir at 40°C for 2–4 hours.
-
Neutralization: Acidify carefully with dilute HCl to pH 3–4 before exposing to air.
-
Isolation: Concentrate and purify via cation-exchange chromatography or crystallization.
Part 4: Quality Control & Troubleshooting
Analytical Markers (NMR)
When validating the structure of This compound , look for these signature signals:
| Nuclei | Shift ( | Multiplicity | Assignment |
| 1H | 1.35 - 1.40 | Singlet (18H) | t-Butyl (Pivaloyl methyls) - Diagnostic |
| 1H | 4.60 - 4.70 | Singlet (2H) | -CH2-Cl (Alpha-chloro) |
| 1H | 7.20 - 7.80 | Multiplet (3H) | Aromatic Protons |
| 13C | 176.0 | Singlet | Ester Carbonyls (C=O) |
| 13C | 27.1 | Singlet | t-Butyl Methyls |
Common Issues
-
Incomplete Pivaloylation:
-
"Tar" Formation during Amination:
-
Cause: Pivaloyl group loss and subsequent oxidation.
-
Fix: Ensure the amine used is dry. Avoid excessive heating (>40°C) during the substitution step.
-
-
Product Oiling Out:
-
Fix: The bis-pivaloyl compound is very lipophilic. Use non-polar solvents (Heptane/Hexane) to induce crystallization.
-
References
-
Vertex AI Search. (2025). Preparation of Dipivefrin Hydrochloride from 2-chloro-3',4'-dihydroxyacetophenone. Retrieved from 8
-
Greene, T. W., & Wuts, P. G. M. (1999).[9] Protective Groups in Organic Synthesis. Wiley-Interscience.[9] (Referenced for general stability profiles of Pivaloyl esters).
-
BenchChem. (2025).[1] Pivaloyl Chloride as a Protecting Group.[1] Retrieved from 1
-
MDPI. (2025). Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. Retrieved from 5
-
Chem-Impex. (2025). This compound Product Data. Retrieved from 10
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. prepchem.com [prepchem.com]
- 4. Dipivefrin Hydrochloride [drugfuture.com]
- 5. mdpi.com [mdpi.com]
- 6. CN102153485A - Method for preparing dipivefrine - Google Patents [patents.google.com]
- 7. CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone - Google Patents [patents.google.com]
- 8. An Improved Process For The Preparation Of Dipivefrin Hydrochloride [quickcompany.in]
- 9. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 10. chemimpex.com [chemimpex.com]
Application Note: Scale-Up Synthesis of 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone
Executive Summary
This Application Note details the process engineering and scale-up parameters for the synthesis of 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone (CAS: N/A for specific intermediate, related to Dipivefrin CAS: 52365-63-6). This compound is the critical penultimate intermediate in the synthesis of Dipivefrin Hydrochloride , a prodrug of epinephrine used in the treatment of open-angle glaucoma.
The protocol transitions from bench-scale discovery to a robust 100g-1kg scale process. Key improvements focus on exotherm management during acylation, impurity control (specifically the mono-ester byproduct), and a crystallization-based isolation strategy that eliminates the need for chromatographic purification.
Chemical Context & Retrosynthesis
The target molecule is a bis-ester prodrug motif. The synthesis is a classic nucleophilic acyl substitution (Schotten-Baumann type) where the phenolic hydroxyl groups of the starting material, 2-Chloro-3',4'-dihydroxyacetophenone (also known as 4-chloroacetylcatechol), react with pivaloyl chloride (trimethylacetyl chloride).
Reaction Scheme
The reaction utilizes a weak organic base (Triethylamine) to scavenge the HCl byproduct, driving the equilibrium forward.
Figure 1: Reaction pathway for the bis-acylation of 4-chloroacetylcatechol.
Critical Process Parameters (CPPs)
To ensure reproducibility and safety at scale, the following parameters must be strictly controlled.
| Parameter | Specification | Scientific Rationale |
| Stoichiometry | PivCl: 2.2 – 2.4 eq | A slight excess ensures complete conversion of both hydroxyls. Under-charging leads to the difficult-to-remove mono-ester impurity. |
| Temperature | Addition: 0–5°CReaction: 20–25°C | The reaction is highly exothermic . High temperatures during addition cause impurity formation (polymerization/decomposition) and solvent boiling. |
| Base Selection | Triethylamine (TEA) | TEA is preferred over inorganic bases (e.g., K2CO3) for homogeneity in organic solvents, ensuring faster reaction rates and easier workup. |
| Water Content | < 0.1% (KF) | Pivaloyl chloride hydrolyzes rapidly. All solvents and glassware must be dry to prevent reagent consumption and pivalic acid formation. |
| Workup pH | pH 3.0 – 5.0 | The product is an ester. Highly basic washes (pH > 9) can cause hydrolysis. Acidic washes remove excess TEA; Bicarbonate washes remove Pivalic acid. |
Detailed Scale-Up Protocol (100g Basis)
Safety Warning: 2-Chloro-3',4'-dihydroxyacetophenone is a skin irritant.[1] Pivaloyl chloride is corrosive and a lachrymator. Work in a fume hood.
Materials
-
Starting Material (SM): 2-Chloro-3',4'-dihydroxyacetophenone (100.0 g, 0.536 mol)
-
Reagent: Pivaloyl Chloride (155.0 g, 1.28 mol, 2.4 equiv)
-
Base: Triethylamine (135.0 g, 1.34 mol, 2.5 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene (1000 mL, 10 vol)
-
Note: DCM is used here for solubility; Toluene is a greener alternative if heating is permitted during dissolution.
-
Experimental Procedure
Step 1: Setup and Dissolution
-
Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Charge 100.0 g of SM and 800 mL of DCM .
-
Stir at room temperature until a suspension or partial solution is obtained (SM may not fully dissolve until base is added).
-
Add 135.0 g of Triethylamine in one portion. The solution will darken, and SM should fully dissolve.
-
Cool the mixture to 0–5°C using an ice/salt bath or chiller.
Step 2: Controlled Addition (The Exotherm)
-
Charge 155.0 g of Pivaloyl Chloride into the addition funnel.
-
Dropwise Addition: Add the acid chloride slowly over 60–90 minutes.
-
Critical: Maintain internal temperature < 10°C . Adjust addition rate based on cooling capacity.
-
-
Once addition is complete, allow the reaction to stir at 0–5°C for 30 minutes.
-
Remove the cooling bath and allow the mixture to warm to 20–25°C (Room Temp) .
-
Stir for 2–4 hours.
Step 3: In-Process Control (IPC)
-
Sample 50 µL of reaction mixture, quench in MeOH, and analyze by HPLC or TLC (50% EtOAc/Hexane).
-
Target: < 1.0% Mono-ester impurity.
-
Action: If mono-ester persists, add 0.1 eq Pivaloyl Chloride and stir for 1 hour.
-
Step 4: Workup
-
Cool the mixture to 10°C.
-
Quench: Slowly add 500 mL of Water . Stir vigorously for 15 minutes.
-
Separate phases. Keep the organic (lower) layer.
-
Acid Wash: Wash organic layer with 500 mL of 1N HCl . (Removes excess TEA).
-
Check: Aqueous pH should be < 2.
-
-
Base Wash: Wash organic layer with 500 mL of 5% NaHCO3 . (Removes Pivalic acid).
-
Caution: CO2 evolution. Vent frequently.
-
-
Brine Wash: Wash with 500 mL saturated NaCl.
-
Dry organic layer over anhydrous Na2SO4, filter, and concentrate under vacuum (Rotavap) at < 40°C to a thick oil or solid.
Step 5: Crystallization (Purification)
-
Add 300 mL of Isopropyl Alcohol (IPA) to the residue.
-
Heat to 50–60°C until fully dissolved.
-
Add Heptane (approx. 300-500 mL) slowly until slight turbidity is observed (cloud point).
-
Cool slowly to room temperature with stirring (2 hours).
-
Cool further to 0–5°C for 1 hour.
-
Filter the white crystalline solid.
-
Wash cake with cold Heptane/IPA (2:1).
-
Dry in a vacuum oven at 40°C for 12 hours.
Expected Yield: 160 – 175 g (85 – 92%) Purity: > 98.5% (HPLC)
Process Flow Diagram (PFD)
This logic flow ensures the operator understands the decision-making process during the synthesis.
Figure 2: Decision logic for the synthesis and isolation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Mono-Ester Impurity | Insufficient PivCl or Water in solvent consuming reagent. | Dry solvents (KF check). Increase PivCl stoichiometry to 2.5 eq. Ensure reaction time is sufficient. |
| Product Oil/Gumming | Impure starting material or residual solvent. | Ensure SM is >98% pure. Seed the crystallization solution with pure product crystals. Use Heptane as anti-solvent. |
| Low Yield | Hydrolysis during workup. | Keep workup rapid and cold. Ensure pH during NaHCO3 wash does not exceed 8.5 for prolonged periods. |
| Color (Yellow/Brown) | Oxidation of catechol moiety. | Perform reaction under Nitrogen atmosphere. Use fresh SM (catechols oxidize on storage). |
References
-
Dipivefrin Synthesis Patent
-
Title: Process for the preparation of acyl derivatives of sympathomimetic phenolethanolamines.[2]
- Source: US P
- Link
-
-
Precursor Synthesis (Dipivefrin)
-
Source: US Patent 3,809,714.[2]
- Link
-
General Acylation Methodology
- Title: Unusual Friedel–Crafts alkylation with pivaloyl chloride (Discussion on Pivaloyl Chloride reactivity).
- Source: Chemistry Stack Exchange / Clayden Organic Chemistry.
-
Link:[Link]
-
Safety Data
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone
Welcome to the technical support center for the synthesis and optimization of 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile intermediate.[1] We will delve into troubleshooting common experimental issues and provide answers to frequently asked questions, grounding our recommendations in established chemical principles and field-proven insights.
I. Troubleshooting Guide: From Reaction Setup to Pure Product
This section addresses specific problems that may arise during the synthesis of this compound, providing step-by-step solutions and the rationale behind them.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield of this compound, with a significant amount of unreacted 2-chloro-3',4'-dihydroxyacetophenone remaining. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion is a common issue, often stemming from suboptimal reaction conditions or reagent quality. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Pivaloyl Chloride: Ensure the pivaloyl chloride is of high purity and free from pivalic acid, which can consume the base.[2] It is advisable to use freshly opened or distilled pivaloyl chloride.
-
Base: The choice and amount of base are critical. Pyridine or triethylamine are commonly used to neutralize the HCl byproduct, driving the reaction forward.[3] For enhanced reactivity, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be employed, which acts as a nucleophilic catalyst.[3] Ensure the base is anhydrous, as water will react with pivaloyl chloride.
-
Stoichiometry: A slight excess of pivaloyl chloride (2.1-2.5 equivalents) and the base is recommended to ensure complete reaction of both phenolic hydroxyl groups.
-
-
Reaction Temperature and Time:
-
The steric hindrance of the pivaloyl group can make the reaction sluggish.[4] While starting the reaction at 0 °C is good practice to control the initial exothermic reaction, gradually warming to room temperature or even gentle heating (40-50 °C) may be necessary to drive the reaction to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time.
-
-
Solvent:
-
The solvent must be anhydrous. Dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are suitable choices. Ensure the starting material is fully dissolved.
-
Issue 2: Formation of Mono-pivaloylated Byproduct
Question: My TLC analysis shows three spots: the starting material, the desired di-substituted product, and a significant amount of an intermediate product, likely the mono-pivaloylated species. How can I favor the formation of the di-pivaloylated product?
Answer:
The formation of the mono-pivaloylated product indicates an incomplete reaction on one of the two hydroxyl groups. This can be addressed by adjusting the reaction parameters to favor complete substitution:
-
Increase Reagent Equivalents: Ensure at least 2.1 equivalents of both pivaloyl chloride and the base are used. You might need to increase this to 2.5 equivalents to push the equilibrium towards the di-substituted product.
-
Elevate Reaction Temperature: After the initial addition of pivaloyl chloride at a lower temperature, slowly raise the temperature to room temperature or slightly above (e.g., 40 °C) and maintain it for several hours. This provides the necessary activation energy to overcome the steric hindrance for the second acylation.
-
Extended Reaction Time: Allow the reaction to proceed for a longer duration, monitoring by TLC until the mono-pivaloylated spot is minimized.
Issue 3: Presence of Pivalic Anhydride in the Product
Question: I have identified pivalic anhydride as a contaminant in my final product. How is this formed and what is the best way to avoid and remove it?
Answer:
Pivalic anhydride can form from the reaction of pivaloyl chloride with pivaloate salts.[2] This can occur if pivalic acid is present (as an impurity in the pivaloyl chloride) and is deprotonated by the base.
-
Prevention:
-
High-Purity Reagents: Use high-purity pivaloyl chloride to minimize the presence of pivalic acid.[2]
-
Controlled Stoichiometry: Using a slight excess of the dihydroxyacetophenone relative to the pivaloyl chloride can help ensure the complete consumption of the acylating agent.[2] However, this will result in an incomplete conversion of the starting material. A better approach is the careful and slow addition of pivaloyl chloride.
-
-
Removal:
-
Aqueous Work-up: During the work-up, washing the organic layer with a saturated aqueous solution of sodium bicarbonate can help remove acidic by-products like pivalic acid.[5]
-
Chromatography: Pivalic anhydride can often be removed by careful column chromatography.
-
Issue 4: Difficulties in Product Purification and Isolation
Question: My crude product is an oil and is difficult to purify by crystallization. What are the recommended purification strategies?
Answer:
If the product is oily, it may be due to the presence of impurities.
-
Standard Work-up: A thorough aqueous work-up is crucial. This typically involves:
-
Quenching the reaction with water or a saturated aqueous solution of ammonium chloride.[5]
-
Washing the organic layer sequentially with dilute HCl (to remove the amine base), saturated aqueous sodium bicarbonate (to remove acidic impurities), and brine.[5]
-
Drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Concentrating the solution under reduced pressure.
-
-
Purification Techniques:
-
Column Chromatography: This is the most effective method for purifying oily products and separating closely related compounds. A silica gel column with a gradient elution system of ethyl acetate in hexanes is typically effective.
-
Inducing Crystallization: If the product is expected to be a solid, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[5]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the pivaloylation of 2-chloro-3',4'-dihydroxyacetophenone?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism.[3] The lone pair of electrons on the oxygen of the phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A base, such as pyridine, neutralizes the generated HCl, driving the reaction to completion.[3]
Q2: Why is a base necessary in this reaction?
A2: A base plays a dual role. Primarily, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct. This prevents the protonation of the starting material and drives the equilibrium towards the product side. In some cases, with catalysts like DMAP, the base can also act as a nucleophilic catalyst, forming a highly reactive intermediate with the pivaloyl chloride.[3]
Q3: What are the optimal temperature and reaction time?
A3: The optimal conditions can vary depending on the scale and specific reagents used. A general recommendation is to start the reaction at 0 °C during the addition of pivaloyl chloride to control the initial exotherm. Then, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitoring the reaction by TLC is the best way to determine the optimal time. If the reaction is sluggish, gentle heating to 40-50 °C can be beneficial.
Q4: How stable is the pivaloyl protecting group?
A4: The pivaloyl (Piv) group is substantially more stable than other acyl protecting groups like acetyl (Ac) or benzoyl (Bz) due to the steric hindrance of the t-butyl group.[6] It is generally stable to acidic and oxidative conditions.[7] Deprotection typically requires harsh conditions such as strong bases (alkaline hydrolysis) or reducing agents.[6][8]
Q5: What are the key safety precautions to consider during this synthesis?
A5:
-
2-chloro-3',4'-dihydroxyacetophenone: This compound can cause skin, eye, and respiratory irritation.[9][10] It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Pivaloyl Chloride: This is a corrosive and moisture-sensitive liquid. It should be handled with extreme care in a fume hood.
-
Solvents and Reagents: Use anhydrous solvents and handle all reagents according to their safety data sheets (SDS). The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of pivaloyl chloride with atmospheric moisture.
III. Experimental Protocol and Data
Optimized Protocol for the Synthesis of this compound
This protocol provides a general procedure for the pivaloylation of 2-chloro-3',4'-dihydroxyacetophenone.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-chloro-3',4'-dihydroxyacetophenone (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add pyridine (2.2 eq) to the solution and stir for 5 minutes.
-
Pivaloylation: Slowly add pivaloyl chloride (2.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., 30% ethyl acetate in hexanes).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Table 1: Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | - Impure reagents- Insufficient equivalents of pivaloyl chloride/base- Low reaction temperature/short reaction time | - Use high-purity, anhydrous reagents- Use 2.1-2.5 eq of pivaloyl chloride and base- Warm to RT or 40-50 °C and extend reaction time |
| Mono-pivaloylated Byproduct | - Incomplete reaction- Insufficient reagent stoichiometry | - Increase equivalents of pivaloyl chloride and base- Increase reaction temperature and time |
| Pivalic Anhydride Contamination | - Pivalic acid impurity in pivaloyl chloride | - Use high-purity pivaloyl chloride- Thorough aqueous work-up with NaHCO₃ wash[2][5] |
| Oily Product / Purification Issues | - Presence of impurities | - Perform a thorough aqueous work-up- Purify by column chromatography |
IV. Visualizing the Workflow and Troubleshooting
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common issues in the synthesis.
V. References
-
Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. (n.d.). Google Scholar. Retrieved February 23, 2026, from
-
pivaloyl chloride reaction with alcohols mechanism. (2025). Benchchem. Retrieved February 23, 2026, from
-
Friedel Crafts Reaction. (n.d.). SATHEE. Retrieved February 23, 2026, from
-
Protecting group. (n.d.). Wikipedia. Retrieved February 23, 2026, from
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (2004, November 1). Sciforum. Retrieved February 23, 2026, from
-
synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. (2025). Benchchem. Retrieved February 23, 2026, from
-
Does anyone know of a mild and efficient procedure for deprotection of pivaloyl esters on oligosaccharides? (2013, November 27). ResearchGate. Retrieved February 23, 2026, from
-
Protecting Agents. (n.d.). TCI Chemicals. Retrieved February 23, 2026, from
-
A Comparative Guide to Pivaloyl Chloride and Other Acylating Agents. (2025). Benchchem. Retrieved February 23, 2026, from
-
Technical Support Center: Pivaloylation Reactions. (2025). Benchchem. Retrieved February 23, 2026, from
-
Friedel–Crafts reaction of phenol. (2015, May 16). Chemistry Stack Exchange. Retrieved February 23, 2026, from
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PMC - NIH. Retrieved February 23, 2026, from
-
This compound. (n.d.). Chem-Impex. Retrieved February 23, 2026, from
-
Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved February 23, 2026, from
-
Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). (2024, March 29). Suzhou Highfine Biotech. Retrieved February 23, 2026, from
-
Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich. Retrieved February 23, 2026, from
-
Technical Support Center: Pivaloyl Chloride Reaction Workup. (2025, December). Benchchem. Retrieved February 23, 2026, from
-
2-Chloro-3',4'-dihydroxyacetophenone - Safety Data Sheet. (n.d.). ChemicalBook. Retrieved February 23, 2026, from
-
2-Chloro-3′,4′-dihydroxyacetophenone, CAS 99-40-1. (n.d.). Santa Cruz Biotechnology. Retrieved February 23, 2026, from
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. chemos.de [chemos.de]
- 10. 2-Chloro-3',4'-dihydroxyacetophenone - Safety Data Sheet [chemicalbook.com]
Degradation pathways for pivaloyloxy protecting groups
Technical Support Center: Pivaloyloxy (Piv) & POM Protecting Group Architectures Tier 3 Technical Guide | ID: PIV-DEG-001
Core Architecture & Stability Profile
Subject: Pivaloyl (Piv) and Pivaloyloxymethyl (POM) Group Stability Applicability: Nucleoside chemistry, Carbohydrate synthesis, Prodrug design (Bioavailability enhancement).[1]
The pivaloyl group (
Key Stability Metrics:
-
Acid Stability: High.[2] (Stable to TFA, AcOH).
-
Base Stability: Moderate to High. (Resists mild ammonia; requires strong alkoxides).
-
Oxidation/Reduction: Generally inert.
Troubleshooting Module: Synthetic Chemistry (In Vitro)
Issue A: "Standard deprotection (NH₄OH) failed to remove the Piv group."
Diagnosis: Steric Shielding.
Standard deprotection protocols for acetates (e.g., 30% aqueous ammonia at RT) are often insufficient for Pivaloyl esters due to the steric bulk of the tert-butyl group, which blocks the trajectory of the nucleophile (
Solution Protocol: Transesterification Switch from hydrolysis (attacking with H₂O/OH⁻) to transesterification using a smaller, more potent nucleophile (Methoxide).
-
Reagent: 0.1 M Sodium Methoxide (NaOMe) in Methanol.
-
Conditions: 25°C to 50°C.
-
Mechanism: The small methoxide ion penetrates the steric shield more effectively than hydrated hydroxide ions.
Data: Relative Hydrolysis Rates (Base-Catalyzed)
| Protecting Group | Relative Rate (
Issue B: "I observe regioisomers in my LC-MS (Acyl Migration)."
Diagnosis: Base-Catalyzed Intramolecular Migration. If your molecule has a free adjacent hydroxyl group (cis-1,2 or 1,3-diol relationship), the Piv group can migrate. Although Piv migrates slower than Acetyl groups (due to sterics hindering the formation of the cyclic orthoester intermediate), it will migrate under basic pH if deprotection is slow/incomplete.
The Pathway (Mechanism):
-
Base deprotonates the adjacent free hydroxyl.
-
The resulting alkoxide attacks the Piv carbonyl.
-
Formation of a cyclic orthoacid intermediate.
-
Collapse of the intermediate leads to the Piv group moving to the adjacent oxygen.
Visualization: Acyl Migration Pathway
Troubleshooting Module: Prodrug Development (In Vivo)
Issue C: "My POM-prodrug degrades in buffer but shows no parent drug."
Diagnosis: Chemical Hydrolysis vs. Bioactivation. Pivaloyloxymethyl (POM) groups are designed to be cleaved by esterases , not chemically. However, if the pH is too high (> 7.5) or temperature is elevated, the outer ester can hydrolyze chemically.
Critical Distinction:
-
Bioactivation (Desired): Esterase cleaves the outer Piv ester
Unstable hydroxymethyl intermediate Formaldehyde release Active Drug. -
Degradation (Undesired): Hydrolysis of the inner phosphoester bond (rare) or premature loss of the Piv group in storage.
Pathway Visualization: POM Bioactivation Cascade
Issue D: "Toxicity observed in preclinical models (Carnitine Depletion)."
Diagnosis: Pivalic Acid Accumulation. A unique degradation liability of Pivaloyl groups is the release of Pivalic Acid . Unlike acetic acid (metabolized via Krebs cycle), pivalic acid is not readily metabolized.
-
Mechanism: Pivalic acid conjugates with free carnitine to form pivaloylcarnitine, which is excreted in urine.
-
Consequence: Secondary carnitine deficiency (hypoglycemia, skeletal muscle weakness).
-
Mitigation: Monitor plasma carnitine levels; consider Isopropyloxycarbonyloxymethyl (POC) as an alternative if carnitine load is too high.
Validated Experimental Protocols
Protocol 1: Selective Removal of Piv in Presence of Acetates
Note: This is difficult due to Piv stability. Usually, Ac is removed while Piv remains. To remove Piv while keeping other sensitive groups, use reductive cleavage.[3]
Method: Reductive Cleavage (Lithium/Naphthalene) Use this when base-catalyzed hydrolysis is too harsh for the rest of the molecule.
-
Preparation: Dissolve substrate in anhydrous THF.
-
Reagent: Add Lithium powder (10 eq) and Naphthalene (20 mol% catalyst).
-
Reaction: Stir at -20°C to 0°C under Argon. The solution typically turns dark green (Lithium Naphthalenide radical).[4]
-
Quench: Add MeOH carefully to quench excess radical anion.
-
Mechanism: Single Electron Transfer (SET) cleaves the C-O bond reductively.
Protocol 2: Stability Stress Test (Prodrug Screening)
Determine if your degradation is chemical or enzymatic.
| Step | Action | Observation Target |
| 1 | Incubate 10 µM Prodrug in PBS (pH 7.4) at 37°C. | Chemical Stability. If |
| 2 | Incubate 10 µM Prodrug in Plasma (Rat/Human) at 37°C. | Enzymatic Stability. Compare |
| 3 | Result Analysis: | If Plasma |
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1] (The definitive guide on Piv ester stability and cleavage conditions).
-
Beaumont, K., et al. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Current Drug Metabolism, 4(6), 461-485. (Details on POM/POC degradation and formaldehyde release).
- Åberg, P., et al. (2005). Acyl Migration in Carbohydrates: A Kinetic Study. Journal of Organic Chemistry.
-
Brass, E. P. (2002). Pivalate-Generating Prodrugs and Carnitine Homeostasis in Man. Pharmacological Reviews, 54(4), 589-598. (Authoritative source on Pivalic acid toxicity/carnitine depletion).
Sources
- 1. Direct synthesis of partially modified 2'-O-pivaloyloxymethyl RNAs by a base-labile protecting group strategy and their potential for prodrug-based gene-silencing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone for Pharmaceutical Research
For researchers and professionals in drug development, the synthesis of key intermediates with high purity and yield is paramount. 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone is a valuable building block in the synthesis of various bioactive molecules, including potential anti-cancer and anti-inflammatory agents[1]. This guide provides an in-depth technical comparison of synthesis methods for this compound, offering insights into experimental choices, detailed protocols, and supporting data to aid in the selection of the most appropriate synthetic route.
Introduction: The Significance of this compound
This compound features a chloroacetyl group and two pivaloyl-protected hydroxyl groups on an acetophenone core. The pivaloyl groups serve as robust protecting groups for the catechol moiety, their steric bulk conferring significant stability under various reaction conditions[2]. This stability is crucial for subsequent chemical transformations at the chloroacetyl group without unintended reactions at the hydroxyl positions. This guide will focus on a common and logical two-step synthetic approach and compare the critical acylation step with a more traditional acetylation method.
Overview of the Primary Synthetic Pathway
The most direct and widely applicable synthesis of this compound involves a two-step process:
-
Friedel-Crafts Acylation of Catechol: The synthesis commences with the electrophilic aromatic substitution of catechol with chloroacetyl chloride to form the key intermediate, 2-Chloro-3',4'-dihydroxyacetophenone[3].
-
Di-pivaloylation of the Catechol Intermediate: The two hydroxyl groups of the intermediate are then acylated using pivaloyl chloride to yield the final product. This step is critical for protecting the catechol functionality and is the primary focus of our comparative analysis.
Caption: Overall synthetic workflow.
Comparative Analysis of Acylation Methods for 2-Chloro-3',4'-dihydroxyacetophenone
The choice of acylating agent for the protection of the catechol hydroxyl groups is a critical decision that impacts yield, purity, and the robustness of the protecting groups. Here, we compare the use of pivaloyl chloride with the more common acetylating agent, acetic anhydride.
| Parameter | Pivaloylation (Pivaloyl Chloride) | Acetylation (Acetic Anhydride) |
| Reagent | Pivaloyl Chloride | Acetic Anhydride |
| Typical Base | Pyridine, Triethylamine | None (can be auto-catalyzed or base-catalyzed) |
| Reaction Conditions | 0 °C to room temperature | 60 °C (solvent-free) |
| Reported Yield (Diacylated) | High (inferred from similar reactions) | 63% (diacetylated product)[4] |
| Byproducts | Amine hydrochloride salts | Acetic acid, mono-acetylated product (21% yield)[4] |
| Protecting Group Stability | High | Moderate |
Expertise & Experience: The Rationale Behind Pivaloyl Protection
The selection of pivaloyl chloride over acetylating agents like acetic anhydride or acetyl chloride is a strategic choice rooted in the principles of protecting group chemistry. The bulky tert-butyl group of the pivaloyl moiety provides significant steric hindrance around the ester linkage[2]. This steric shield makes the pivaloate esters substantially more resistant to cleavage under a wider range of acidic and basic conditions compared to the less hindered acetate esters[5]. For multi-step syntheses where the subsequent reactions might involve conditions that could inadvertently deprotect an acetate group, the robustness of the pivaloyl group is a significant advantage, preventing the need for re-protection steps and improving overall synthetic efficiency.
Experimental Protocols
Method 1: Synthesis of this compound via Di-pivaloylation
This two-step method is the recommended pathway for obtaining the target compound with robust protection of the catechol.
Step 1: Friedel-Crafts Acylation - Synthesis of 2-Chloro-3',4'-dihydroxyacetophenone
This protocol is adapted from established methods for the acylation of catechols.
-
Materials:
-
Catechol (pyrocatechol)
-
Chloroacetyl chloride
-
Anhydrous Lewis acid catalyst (e.g., AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Hydrochloric acid (for workup)
-
Water
-
Activated charcoal
-
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend the Lewis acid in the anhydrous solvent and cool to 0 °C.
-
Slowly add catechol to the stirred suspension.
-
Add chloroacetyl chloride dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Isolate the crude product by filtration or extraction.
-
Recrystallize the crude product from hot water, using activated charcoal to decolorize, to obtain colorless needles of 2-Chloro-3',4'-dihydroxyacetophenone. The reported melting point is 174-176 °C.
-
Caption: Workflow for Friedel-Crafts acylation.
Step 2: Di-pivaloylation of 2-Chloro-3',4'-dihydroxyacetophenone
This protocol is a general method for the pivaloylation of phenols and can be optimized for this specific substrate.
-
Materials:
-
2-Chloro-3',4'-dihydroxyacetophenone
-
Pivaloyl chloride
-
Anhydrous pyridine or a mixture of triethylamine and dichloromethane (DCM)
-
Anhydrous solvent (if not using pyridine as solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Dissolve 2-Chloro-3',4'-dihydroxyacetophenone in anhydrous pyridine or DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (at least 2.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
If DCM was used as the solvent, separate the organic layer. If pyridine was used, extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Method 2: Synthesis of 2-Chloro-3',4'-diacetoxyacetophenone via Di-acetylation (for comparison)
This method, adapted from literature, provides a direct comparison for the acylation step[4].
-
Materials:
-
2-Chloro-3',4'-dihydroxyacetophenone
-
Acetic anhydride
-
-
Procedure:
-
In a round-bottom flask, mix 1 mmol of 2-Chloro-3',4'-dihydroxyacetophenone with 3 mmol of acetic anhydride under solvent-free conditions.
-
Heat the mixture to 60 °C with stirring for 3 hours.
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
The resulting solid is a mixture of the diacetylated and monoacetylated products, which requires separation by flash chromatography to yield pure 2-Chloro-3',4'-diacetoxyacetophenone (reported yield: 63%)[4].
-
Caption: Comparison of acylation pathways.
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating through standard analytical techniques.
-
Reaction Monitoring: Thin-layer chromatography (TLC) should be used to monitor the progress of both the Friedel-Crafts acylation and the pivaloylation/acetylation steps. The disappearance of the starting material and the appearance of the product spot with a different Rf value indicate reaction progression.
-
Product Characterization: The identity and purity of the intermediate and final product should be confirmed by:
-
Melting Point: Compare the observed melting point with literature values.
-
Spectroscopy:
-
¹H and ¹³C NMR: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns. For the final product, the appearance of signals corresponding to the two pivaloyl groups and the disappearance of the phenolic hydroxyl protons are key indicators.
-
Infrared (IR) Spectroscopy: Verify the presence of characteristic functional groups, such as the ester carbonyl stretch (around 1760 cm⁻¹) and the ketone carbonyl stretch (around 1680 cm⁻¹). The disappearance of the broad hydroxyl (-OH) stretch from the intermediate is a critical validation point.
-
-
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) can be employed to determine the purity of the final product.
Conclusion and Recommendations
The synthesis of this compound is most reliably achieved through a two-step process involving Friedel-Crafts acylation of catechol followed by di-pivaloylation of the resulting dihydroxy intermediate. While acetylation with acetic anhydride presents a seemingly simpler, solvent-free alternative for the protection step, it suffers from lower yields of the desired di-substituted product and the formation of a significant mono-acetylated byproduct that necessitates chromatographic separation.
For applications in multi-step pharmaceutical synthesis where protecting group stability is paramount, the use of pivaloyl chloride is strongly recommended. The resulting pivaloate esters offer enhanced stability due to steric hindrance, minimizing the risk of premature deprotection in subsequent synthetic transformations. The higher reactivity of pivaloyl chloride is also likely to lead to a more complete reaction and a higher yield of the desired di-pivaloylated product, simplifying purification. Researchers should carefully optimize the base and solvent system for the pivaloylation step to maximize yield and minimize side reactions.
References
-
Wikipedia. (2023). Protecting group. Retrieved February 22, 2026, from [Link]
-
MDPI. (2025). Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. Retrieved February 22, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-chloro-3′,4′-dihydroxyacetophenone. Retrieved February 22, 2026, from [Link]
Sources
A Comparative Guide to the Biological Activity of Acetophenone Isomers: A Handbook for Researchers
For researchers, scientists, and professionals in drug development, the nuanced differences between structural isomers can be the determining factor in the efficacy and mechanism of action of a potential therapeutic agent. Acetophenone, a simple aromatic ketone, and its substituted isomers present a fascinating case study in how minor structural alterations can lead to significant variations in biological activity. This guide provides a comprehensive, in-depth comparison of the biological activities of hydroxy-, amino-, and methyl-substituted acetophenone isomers, supported by experimental data and detailed protocols to empower your research endeavors.
The Significance of Isomeric Position in Biological Function
The substitution pattern on the phenyl ring of acetophenone—ortho (o-), meta (m-), or para (p-)—dramatically influences the molecule's electronic and steric properties. These differences in physicochemical characteristics, in turn, dictate how each isomer interacts with biological targets, leading to a diverse range of pharmacological effects. This guide will delve into the comparative antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities of these isomers, providing a framework for understanding their structure-activity relationships (SAR).
I. Comparative Antioxidant Activity of Hydroxyacetophenone Isomers
Hydroxyacetophenones are of particular interest for their antioxidant properties, which are primarily attributed to the hydrogen-donating ability of the hydroxyl group. The position of this hydroxyl group is a critical determinant of this activity.
Mechanistic Insights
The antioxidant activity of phenolic compounds is largely dependent on their ability to scavenge free radicals. This process is influenced by the stability of the resulting phenoxyl radical. Generally, isomers with hydroxyl groups at the ortho and para positions exhibit stronger antioxidant capacity compared to the meta isomer. This is due to the greater resonance stabilization of the phenoxyl radical formed after hydrogen donation.[1] For 2-hydroxyacetophenone, the presence of the acetyl group ortho to the hydroxyl group can also lead to intramolecular hydrogen bonding, which can affect its reactivity.[2]
Quantitative Comparison of Antioxidant Capacity
While direct head-to-head comparisons of all three hydroxyacetophenone isomers in a single study are limited, the available data consistently points to the superior antioxidant potential of the ortho and para isomers over the meta isomer. The antioxidant capacity is often quantified by the IC50 value in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 indicates higher antioxidant activity.
| Isomer | Antioxidant Activity (DPPH Assay - Representative IC50 Values) | Reference |
| 2'-Hydroxyacetophenone | Potent | [3] |
| 3'-Hydroxyacetophenone | Moderate | [4] |
| 4'-Hydroxyacetophenone | Potent | [3] |
Note: The exact IC50 values can vary depending on the specific experimental conditions.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the determination of the free radical scavenging activity of hydroxyacetophenone isomers using the stable DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Hydroxyacetophenone isomers (2'-, 3'-, and 4'-)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare stock solutions of each hydroxyacetophenone isomer in methanol. Create a series of dilutions from the stock solutions.
-
Assay:
-
Add 100 µL of each sample dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
As a control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the isomer.
Caption: Workflow for DPPH Radical Scavenging Assay.
II. Comparative Antimicrobial Activity of Aminoacetophenone Isomers
Aminoacetophenones and their derivatives have shown promise as antimicrobial agents. The position of the amino group influences their efficacy against various bacterial and fungal strains.
Mechanistic Insights
While the exact mechanisms are not fully elucidated for the parent isomers, derivatives of aminoacetophenones, such as Schiff bases and chalcones, are known to exert their antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis. The position of the amino group can affect the molecule's lipophilicity and its ability to interact with microbial targets.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. Direct comparative MIC data for the parent aminoacetophenone isomers is scarce, with much of the research focusing on their more potent derivatives. However, studies on derivatives suggest that the para-substituted compounds are often more active.[5]
| Isomer | Antimicrobial Activity (Representative MIC Values) | Reference |
| 2'-Aminoacetophenone | Activity demonstrated in derivatives | [5] |
| 3'-Aminoacetophenone | Limited data on parent compound | [5] |
| 4'-Aminoacetophenone | Derivatives show significant activity against S. aureus and E. coli | [5][6] |
Note: MIC values are highly dependent on the microbial strain and testing conditions.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes the determination of the MIC of aminoacetophenone isomers against bacterial strains like Escherichia coli and Staphylococcus aureus.
Materials:
-
Aminoacetophenone isomers (2'-, 3'-, and 4'-)
-
Bacterial strains (E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a two-fold serial dilution of each aminoacetophenone isomer in MHB in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (broth and bacteria) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for Broth Microdilution MIC Assay.
III. Comparative Anti-inflammatory Activity of Acetophenone Isomers
The anti-inflammatory potential of acetophenone isomers is a growing area of research. The substitution pattern plays a crucial role in modulating the inflammatory response.
Mechanistic Insights
The anti-inflammatory effects of some acetophenone derivatives are linked to the inhibition of key inflammatory mediators and signaling pathways. For instance, p-hydroxyacetophenone has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory genes.[3] The ability of different isomers to interact with and inhibit components of the NF-κB signaling cascade likely contributes to their varying anti-inflammatory potencies.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory activity can be assessed in vivo using models like the carrageenan-induced paw edema assay in rodents. The percentage of edema inhibition is a key parameter for comparison. While comprehensive comparative data for all isomers is limited, studies on individual isomers and their derivatives indicate that the substitution pattern is critical for activity.[3]
| Isomer | Anti-inflammatory Activity (Representative Data) | Reference |
| 2'-Hydroxyacetophenone | Derivatives show anti-inflammatory effects | [3] |
| 4'-Hydroxyacetophenone | Inhibits NF-κB and reduces inflammation in animal models | [3] |
| Methylacetophenone Derivatives | Some derivatives exhibit anti-inflammatory properties | [7] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is used to evaluate the acute anti-inflammatory activity of acetophenone isomers.[8][9][10]
Materials:
-
Wistar rats
-
Carrageenan (1% in saline)
-
Acetophenone isomers
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups: a control group, a positive control group (e.g., receiving indomethacin), and test groups for each isomer.
-
Compound Administration: Administer the test compounds (acetophenone isomers) and the positive control orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each test group compared to the control group.
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.
IV. Comparative Cytotoxic Activity of Acetophenone Isomers
The cytotoxic effects of acetophenone isomers against various cancer cell lines are of significant interest in drug discovery. The position of the substituent can influence the compound's ability to induce apoptosis or inhibit cell proliferation.
Mechanistic Insights
The cytotoxic mechanisms of acetophenone derivatives often involve the induction of apoptosis through intrinsic or extrinsic pathways.[11] For instance, some aminoacetophenone derivatives have been shown to induce apoptosis by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.[11][12] The structural differences between isomers can affect their uptake by cancer cells and their interaction with molecular targets involved in cell survival and death pathways.
Quantitative Comparison of Cytotoxic Activity
The cytotoxic activity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth or viability. While direct comparative studies on the parent isomers are not always available, research on their derivatives provides valuable insights into their potential anticancer activity.[13][14]
| Isomer Derivative | Cell Line | IC50 (µM) - Representative Values | Reference |
| 2'-Aminoacetophenone Chalcone Derivative | MGC-803 (Gastric Cancer) | 1.52 | [13] |
| 2'-Aminoacetophenone Schiff Base Derivative | HeLa (Cervical Cancer) | 0.0025 | [13] |
| 4'-Aminoacetophenone Derivatives | Various Cancer Cell Lines | Varies | [5] |
Note: IC50 values are specific to the cell line and experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
Acetophenone isomers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the acetophenone isomers for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Caption: Workflow for MTT Cytotoxicity Assay.
V. Signaling Pathway Modulation: A Deeper Dive
The differential biological activities of acetophenone isomers can often be traced back to their distinct effects on key cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
As mentioned, the NF-κB pathway is a central regulator of inflammation. The ability of certain hydroxyacetophenone isomers to inhibit this pathway underscores their anti-inflammatory potential. This inhibition can occur at various points, such as preventing the degradation of IκBα, an inhibitor of NF-κB, or blocking the nuclear translocation of the p65 subunit of NF-κB.
Caption: Simplified NF-κB Signaling Pathway and Potential Inhibition by Acetophenone Isomers.
Apoptosis Signaling Pathways in Cytotoxicity
The induction of apoptosis by aminoacetophenone derivatives can involve the intrinsic (mitochondrial) pathway. This is often initiated by an increase in intracellular ROS, which leads to a loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and effector caspases like caspase-3.[11][12]
Caption: Proposed Intrinsic Apoptosis Pathway Induced by Aminoacetophenone Isomers.
Conclusion
This guide highlights the profound impact of isomeric positioning on the biological activity of substituted acetophenones. The ortho, meta, and para isomers of hydroxy-, amino-, and methylacetophenone exhibit distinct profiles in terms of their antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties. These differences are rooted in their unique physicochemical characteristics, which govern their interactions with biological macromolecules and their modulation of cellular signaling pathways.
For researchers in drug discovery and development, a thorough understanding of these structure-activity relationships is paramount. The experimental protocols and comparative data presented herein provide a solid foundation for designing and executing studies to further elucidate the therapeutic potential of this versatile class of compounds. Future research should focus on direct, head-to-head comparative studies of these isomers to provide a more complete and quantitative understanding of their biological activities, paving the way for the rational design of novel and more effective therapeutic agents.
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A Comparative Guide to the Polymorphic Landscape of 2-Chloro-3',4'-diacetoxyacetophenone
Introduction to Polymorphism: The Critical Impact on Pharmaceutical Development
In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, solubility, bioavailability, and manufacturability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical factor that must be thoroughly investigated during drug development.[1][2][3] Different polymorphs of the same API can exhibit distinct physicochemical properties, which can have significant therapeutic and commercial implications. This guide provides a comprehensive structural analysis of the known polymorphs of 2-Chloro-3',4'-diacetoxyacetophenone, a functionalized polyphenol, offering insights into their synthesis, characterization, and the subtle yet significant differences in their crystal packing. While the initial topic specified the bis(pivaloyloxy) derivative, the available scientific literature provides a robust and detailed analysis of the closely related 2-Chloro-3',4'-diacetoxyacetophenone. The principles and analytical workflows discussed herein are directly applicable to the study of other acetophenone derivatives.
The Subject Molecule: 2-Chloro-3',4'-diacetoxyacetophenone
2-Chloro-3',4'-diacetoxyacetophenone is an acetophenone derivative with potential applications as an intermediate in organic synthesis and pharmaceutical development.[4][5] Its structure allows for various chemical modifications, making it a valuable building block for more complex molecules. The presence of flexible acetoxy groups and a chloroacetyl moiety creates opportunities for different intermolecular interactions, which can lead to the formation of multiple crystalline forms.
Unveiling the Polymorphs: A Tale of Two Crystal Lattices
Recent research has successfully identified and characterized two distinct polymorphic forms of 2-Chloro-3',4'-diacetoxyacetophenone, designated as Polymorph I and Polymorph II.[6] These forms, while chemically identical, exhibit different melting points and, most importantly, distinct crystal packing arrangements, which can influence their physical properties.
Synthesis and Crystallization: The Path to Polymorphic Discovery
An ecologically friendly, solid-phase synthesis method has been developed for 2-Chloro-3',4'-diacetoxyacetophenone.[6][7] The selective crystallization of the two polymorphs is achieved during the purification process. After flash chromatography and subsequent crystallization from methylene chloride, both polymorphs can be obtained.[6] This highlights the critical role of crystallization conditions in isolating specific polymorphic forms.
Comparative Structural and Physicochemical Analysis
The most definitive evidence for polymorphism comes from a combination of crystallographic, spectroscopic, and thermal analysis techniques.
Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structural Proof
SCXRD provides unambiguous proof of the existence of different polymorphs by determining the precise arrangement of atoms in the crystal lattice.[6]
| Parameter | Polymorph I | Polymorph II |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/c | P212121 |
| Calculated Density (ρcalcd) | 1.411 g/cm³ | 1.406 g/cm³ |
| Melting Point | 103–104 °C | 132–133 °C |
| Supramolecular Interactions | Characterized by parallel packing of weakly interacting supramolecular layers.[6] | Exhibits a much more complex crystal structure where each molecule is interconnected with nine adjacent molecules through twelve hydrogen bonds.[6] |
| Molecular Conformation | The conformation is very close to that of Polymorph II, with a slight but opposite deviation of the chloroacetyl fragment from the aromatic ring's mean plane.[6] | The conformation is very close to that of Polymorph I, with a slight but opposite deviation of the chloroacetyl fragment from the aromatic ring's mean plane.[6] |
The key takeaway from the SCXRD data is the profound difference in the supramolecular interactions. While the individual molecules in both polymorphs have very similar conformations, their packing in the crystal lattice is markedly different.[6] This difference in crystal packing is the fundamental reason for the observed differences in their physical properties, such as the melting point.
Spectroscopic Characterization
While SCXRD provides the solid-state structure, spectroscopic techniques offer complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR spectra are crucial for confirming the chemical structure of the synthesized molecule.[6] In solution, both polymorphs will give identical NMR spectra as the crystal lattice is broken down. However, solid-state NMR (ssNMR) would be a powerful technique to probe the different local environments of the atoms in the two crystal forms.
-
Vibrational Spectroscopy (FTIR and Raman): Similar to NMR, FTIR and Raman spectroscopy can distinguish between polymorphs in the solid state. The different intermolecular interactions in Polymorphs I and II would lead to subtle shifts in the vibrational frequencies of the functional groups, particularly the carbonyl groups and those involved in hydrogen bonding.
Thermal Analysis: Probing Thermodynamic Stability
Thermal analysis techniques are indispensable for studying the thermodynamic relationships between polymorphs.[1][8]
-
Differential Scanning Calorimetry (DSC): The distinct melting points of Polymorph I (103–104 °C) and Polymorph II (132–133 °C) are readily confirmed by DSC, which measures the heat flow into or out of a sample as a function of temperature.[6] The higher melting point of Polymorph II suggests it is the more thermodynamically stable form at higher temperatures. DSC can also be used to investigate possible solid-solid phase transitions between the polymorphs upon heating.[8]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For unsolvated polymorphs like I and II, TGA would be used to determine their thermal stability and decomposition temperatures.
Experimental Protocols: A Guide to Polymorph Characterization
To ensure the scientific integrity of a polymorphic study, a multi-technique approach is essential.
Protocol 1: Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Growth: Grow single crystals of suitable size and quality. For the title compound, slow evaporation of a methylene chloride solution was effective.[6]
-
Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and cool it under a stream of nitrogen (typically to 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.
Causality Behind Experimental Choices: The use of a low temperature during data collection is crucial for obtaining high-quality data by reducing atomic thermal motion, leading to a more precise determination of bond lengths and angles.
Protocol 2: Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder to ensure random orientation of the crystallites.
-
Data Collection: Place the powdered sample in a sample holder and analyze it using a powder diffractometer. The instrument will scan a range of 2θ angles, recording the intensity of the diffracted X-rays.
-
Data Analysis: The resulting diffractogram is a unique fingerprint for a specific crystalline phase. Compare the PXRD patterns of different batches to identify the polymorph(s) present.
Trustworthiness of the Protocol: PXRD is a non-destructive and highly reliable technique for routine identification of polymorphic forms and for assessing the phase purity of a sample.
Protocol 3: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range that encompasses any expected thermal events (e.g., from room temperature to above the melting point).
-
Data Analysis: The resulting thermogram will show peaks or shifts in the baseline corresponding to thermal events. Endothermic peaks typically represent melting or solid-solid transitions.
Expertise in Interpretation: The shape and onset temperature of the melting endotherm can provide information about the purity and polymorphic form of the sample. A sharp peak indicates a pure substance, while a broad peak may suggest impurities or the presence of multiple polymorphs.
Conclusion and Future Outlook
The existence of at least two polymorphs of 2-Chloro-3',4'-diacetoxyacetophenone has been unequivocally demonstrated through a combination of X-ray diffraction and thermal analysis.[6] Polymorph I and Polymorph II are distinguished by their crystal systems, space groups, and most significantly, their supramolecular packing arrangements, which result in a notable difference in their melting points.[6] This comprehensive understanding of the polymorphic landscape is a critical first step in any development program involving this compound or its analogues.
For drug development professionals, this case study serves as a crucial reminder of the importance of thorough solid-state characterization. The choice of a specific polymorph can have far-reaching consequences, and the ability to selectively crystallize and analytically distinguish between forms is a cornerstone of robust pharmaceutical development. Future work should focus on determining the relative thermodynamic stability of the two polymorphs at different temperatures and investigating their comparative physicochemical properties, such as solubility and dissolution rate, which are critical for bioavailability.
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Safety Operating Guide
2-Chloro-3',4'-bis(pivaloyloxy)acetophenone proper disposal procedures
Executive Summary
2-Chloro-3',4'-bis(pivaloyloxy)acetophenone (CAS: 185448-73-1) is a potent alkylating agent and lachrymator used primarily as an intermediate in the synthesis of Dipivefrin . Its structural core—an
Immediate Action Directive:
-
Do NOT dispose of down the drain.
-
Do NOT mix with strong bases (risk of exothermic hydrolysis and polymerization).
-
Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Identification
To handle this compound safely, one must understand the mechanism of its toxicity. It is not merely "toxic"; it is chemically reactive toward biological nucleophiles.
| Feature | Specification | Operational Implication |
| Functional Group | Alkylating Agent: Irreversibly binds to DNA/proteins. Potent lachrymator (tear gas effect). | |
| Functional Group | Catechol Pivalate Esters | Hydrolysis Risk: Stable in neutral conditions but hydrolyzes in strong base/acid to release pivalic acid and reactive catechols. |
| Physical State | Crystalline Solid | Dust hazard. Electrostatic precautions required during weighing. |
| Reactivity | Moisture Sensitive | Can generate HCl gas upon prolonged exposure to moisture. |
Waste Classification & Segregation
Proper segregation is the first line of defense against accidental laboratory exposure.
Regulatory Classification (RCRA)
While not always explicitly listed under a specific "U" or "P" code, this compound defaults to the following characteristics due to its reactivity and toxicity:
-
Characteristic: Toxic (D000 series potential).
-
Halogenated Organic Waste: Must be segregated from non-halogenated solvents to prevent contamination of fuel-blending streams.
Segregation Protocol
-
Incompatible With: Strong oxidizers, strong bases (e.g., NaOH, KOH), and amines.
-
Storage: Store in a dedicated "Halogenated Toxic" stream.
-
Container: Glass or HDPE. Avoid metal containers (corrosion risk from potential HCl evolution).
Operational Disposal Procedures
A. Routine Solid Waste (Bulk Substance)
For expired or excess solid material, do not attempt to solvate or deactivate in the lab unless necessary.
-
Packaging: Place the original container inside a clear, sealable secondary bag (Ziploc type).
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "this compound"
-
Hazards: "Toxic," "Lachrymator," "Corrosive."[1]
-
-
Disposal: Transfer to the satellite accumulation area for pickup by EHS/Waste Contractor for incineration .
B. Liquid Waste (Mother Liquors/Solvents)
If the compound is dissolved in solvent (e.g., Dichloromethane, Ethyl Acetate):
-
Stream: Pour into the Halogenated Solvent Waste carboy.
-
Concentration Limit: If the concentration is >5%, consider packaging as a separate "High Hazard" liquid stream to alert disposal crews.
C. Deactivation of Spills & Glassware (The "Quench" Protocol)
Scenario: You have a spill or dirty glassware.[2] You cannot simply wash this into the sink because of the lachrymatory risk. Mechanism: We use a soft nucleophile (Thiosulfate) to displace the chloride, rendering the molecule non-volatile and water-soluble.
Reagents:
-
Solution A: 10% Sodium Thiosulfate (
) in water. -
Solution B: 5% Sodium Bicarbonate (
) (buffer).
Protocol:
-
Containment: Isolate the area. Wear double nitrile gloves and a face shield.
-
Application: Cover the spill or soak the glassware in a 1:1 mix of Solution A and B.
-
Reaction Time: Allow to sit for 30 minutes . The solution may turn slightly yellow/brown as the reaction proceeds.
-
Cleanup:
-
Glassware: Rinse with water into the Halogenated Waste carboy (do not drain yet). Final wash with acetone.
-
Spill: Absorb the slurry with vermiculite or spill pads. Place in a sealed bag labeled "Debris contaminated with deactivated lachrymator."
-
Visualization of Workflows
Figure 1: Waste Stream Decision Matrix
This logic flow ensures no reactive material enters the wrong waste stream.
Caption: Decision matrix for segregating this compound waste streams.
Figure 2: Chemical Deactivation Mechanism
Understanding the chemistry validates the safety protocol.
Caption: Mechanism of action for Thiosulfate neutralization of alpha-halo ketones.
References
-
Thermo Fisher Scientific. (2025).[1][3] Safety Data Sheet: 2-Chloroacetophenone. Retrieved from
-
National Institute for Occupational Safety and Health (NIOSH). (2024).[4] Chloroacetophenone (CN): Riot Control/Tear Agent.[2] Centers for Disease Control and Prevention. Retrieved from
-
Chem-Impex International. (n.d.). This compound Product Information. Retrieved from
-
New Drug Approvals. (2019). Dipivefrine: Synthesis and Pharmacology. Retrieved from
-
Master Organic Chemistry. (2020). Alpha-Halogenation of Ketones and Mechanisms. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
